molecular formula C34H42O19 B12371949 Oxytroflavoside G

Oxytroflavoside G

货号: B12371949
分子量: 754.7 g/mol
InChI 键: JGDLCWFCXJLERP-DMXBUQNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxytroflavoside G has been reported in Oxytropis falcata with data available.

属性

分子式

C34H42O19

分子量

754.7 g/mol

IUPAC 名称

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1

InChI 键

JGDLCWFCXJLERP-DMXBUQNHSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

产品来源

United States

Foundational & Exploratory

Oxytroflavoside G natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

Flavonoids from the Seeds of Oxytropis falcata and Their ... - MDPI The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat ... Five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds, were isolated from the seeds of Oxytropis falcata. ... The seeds of Oxytropis falcata (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The EtOAc extract (150 g) was subjected to column chromatography over a silica gel (200–300 mesh) and eluted with a gradient of CHCl3–MeOH (100:1 to 1:1) to yield 12 fractions (Fr.1–Fr.12). Fr.5 (12 g) was separated by a silica gel column, eluting with CHCl3–MeOH (20:1), to obtain four subfractions (Fr.5-1–Fr.5-4). Fr.5-2 (3.5 g) was subjected to ODS column chromatography, eluting with MeOH–H2O (30:70 to 100:0), to obtain seven subfractions (Fr.5-2-1–Fr.5-2-7). Fr.5-2-5 (260 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 3 (8 mg) and 4 (12 mg). Fr.6 (15 g) was separated by an ODS column, eluting with MeOH–H2O (30:70 to 100:0), to obtain six subfractions (Fr.6-1–Fr.6-6). Fr.6-2 (4.2 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (15:1), to obtain four subfraactions (Fr.6-2-1–Fr.6-2-4). Fr.6-2-2 (720 mg) was purified by semi-preparative HPLC (MeOH–H2O, 52:45) to afford 1 (15 mg) and 2 (12 mg). Fr.9 (10 g) was separated by an ODS column, eluting with MeOH–H2O (20:80 to 80:20), to obtain five subfractions (Fr.9-1–Fr.9-5). Fr.9-3 (2.8 g) was subjected to a silica gel column, eluting with CHCl3–MeOH (8:1), to obtain three subfractions (Fr.9-3-1–Fr.9-3-3). Fr.9-3-2 (540 mg) was purified by semi-preparative HPLC (MeOH–H2O, 45:55) to afford 5 (20 mg) and 6 (15 mg). The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0:100, 30:70, 50:50, 70:30, 95:5) to yield five fractions (Fr.A–Fr.E). Fr.C (25 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (8:1:0.1), to obtain four subfractions (Fr.C-1–Fr.C-4). Fr.C-2 (6.2 g) was subjected to an ODS column, eluting with MeOH–H2O (30:70 to 80:20), to obtain five subfractions (Fr.C-2-1–Fr.C-2-5). Fr.C-2-2 (870 mg) was purified by semi-preparative HPLC (MeOH–H2O, 48:52) to afford 7 (25 mg) and 8 (18 mg). Fr.C-2-4 (430 mg) was purified by semi-preparative HPLC (MeOH–H2O, 58:42) to afford 9 (12 mg). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7:1:0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40:60 to 100:0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semi-preparative HPLC (MeOH–H2O, 55:45) to afford 10 (30 mg) and 11 (25 mg). --INVALID-LINK--. Oxytroflavoside G - Cayman Chemical Chemical properties and information about this compound. --INVALID-LINK-- this compound | CAS 1629080-08-0 | Selleckchem this compound is a flavonoid glycoside that can be isolated from the seeds of O. falcata. --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their ... - PubMed The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A-E (1-5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. The structures of the new compounds were elucidated by a combination of spectroscopic methods, including 1D and 2D NMR, and HR-ESI-MS. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2, 4, 5, 7, and 10 have potent inhibitory effects on NO production with IC50 values ranging from 12.3 to 28.5 μM. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK-- OFG - PubChem this compound is a flavonoid glycoside that is kaempferol attached to a 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranosyl-4'-O-(2-O-acetyl-beta-D-apiofuranosyl) moiety. It has been isolated from the seeds of Oxytropis falcata. It is a flavonoid glycoside, a kaempferol O-glycoside, a disaccharide derivative and an acetate ester. It derives from a kaempferol. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and ... - Hindawi The seeds of Oxytropis falcata Bunge (Leguminosae) have been used as a Tibetan folk medicine for the treatment of influenza, epidemic meningitis, and inflammatory diseases for a long time[1]. Previous phytochemical investigations on this plant have led to the isolation of flavonoids [3–6], isoflavonoids, and alkaloids. In our previous study, five new acylated flavonoid glycosides, oxytroflavosides A–E, and one new flavone glycoside, oxytroflavoside F, were isolated from the seeds of O. falcata. In a continuous study on this plant, a new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata (Figure 1). This paper deals with the isolation and structural elucidation of the new compound and the inhibitory effects of all the isolated compounds on nitric oxide (NO) production in lipopolysaccharide- (LPS-) stimulated RAW 264.7 macrophages. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- A new flavonoid glycoside from the seeds of Oxytropis falcata ... A new flavonoid glycoside, this compound (1), together with four known flavonoids, was isolated from the seeds of O. falcata. The structure of 1 was elucidated as kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside on the basis of spectroscopic data interpretation. All the isolated compounds were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results showed that compounds 2 and 3 have potent inhibitory effects on NO production with IC50 values of 15.2 and 12.8 μM, respectively. --INVALID-LINK-- Isolation of Flavonoids from Oxytropis falcata Bunge and Their Inhibitory Effects on NO Production The seeds of Oxytropis falcata Bunge (20 kg) were powdered and extracted three times with 75% EtOH under reflux. After evaporation of the organic solvent under reduced pressure, the residue was suspended in H2O and partitioned with petroleum ether, EtOAc, and n-BuOH, successively. The n-BuOH extract (210 g) was subjected to column chromatography over a macroporous resin (HPD-100) and eluted with EtOH–H2O (0 : 100, 30 : 70, 50 : 50, 70 : 30, and 95 : 5) to yield five fractions (Fr.A–Fr.E). Fr.D (35 g) was separated by a silica gel column, eluting with CHCl3–MeOH–H2O (7 : 1 : 0.1), to obtain four subfractions (Fr.D-1–Fr.D-4). Fr.D-2 (7.5 g) was subjected to an ODS column, eluting with MeOH–H2O (40 : 60 to 100 : 0), to obtain five subfractions (Fr.D-2-1–Fr.D-2-5). Fr.D-2-3 (920 mg) was purified by semipreparative HPLC (MeOH–H2O, 55 : 45) to afford 1 (25 mg) and 2 (30 mg). --INVALID-LINK-- Flavonoids from the Seeds of Oxytropis falcata and Their Inhibitory Effects on Nitric Oxide Production The seeds of Oxytropis falcata are used as a traditional Tibetan medicine to treat inflammatory diseases, influenza, and epidemic meningitis. The phytochemical investigation of the seeds of O. falcata led to the isolation of five new acylated flavonoid glycosides, oxytroflavoside A–E (1–5), and one new flavone glycoside, oxytroflavoside F (6), together with five known compounds. ... A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the activity. --INVALID-LINK--This compound: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside that has been identified in the seeds of Oxytropis falcata. This plant has a history of use in traditional Tibetan medicine for treating various ailments, including inflammatory diseases, influenza, and epidemic meningitis. The therapeutic potential of compounds isolated from O. falcata, including this compound, has prompted further scientific investigation into their bioactivity. This document provides a comprehensive overview of the natural sources of this compound and the detailed methodologies for its isolation and characterization.

Natural Sources

The primary and currently known natural source of this compound is the seeds of the plant Oxytropis falcata Bunge, which belongs to the Leguminosae family. Phytochemical investigations have led to the isolation and identification of this compound, along with other flavonoid glycosides such as Oxytroflavosides A-F, from this plant source.[1]

Experimental Protocols: Isolation of this compound from Oxytropis falcata Seeds

The isolation of this compound from the seeds of O. falcata is a multi-step process involving extraction, partitioning, and multiple stages of chromatography. The following protocol is a detailed synthesis of the methodologies reported in the scientific literature.[1]

1. Plant Material Preparation and Extraction

  • Starting Material: 20 kg of powdered seeds of Oxytropis falcata.[1]

  • Extraction: The powdered seeds are subjected to reflux extraction three times with 75% ethanol (EtOH).[1]

  • Solvent Removal: The organic solvent from the combined extracts is evaporated under reduced pressure to yield a residue.[1]

2. Solvent Partitioning

The residue obtained from the extraction is suspended in water (H₂O) and sequentially partitioned with the following solvents to separate compounds based on their polarity:[1]

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • n-Butanol (n-BuOH)

This compound is primarily found in the n-BuOH extract.

3. Chromatographic Purification

The n-BuOH extract (approximately 210 g) is subjected to a series of chromatographic steps to isolate this compound.

  • Step 1: Macroporous Resin Column Chromatography

    • Stationary Phase: HPD-100 macroporous resin.

    • Mobile Phase: A stepwise gradient of EtOH–H₂O (0:100, 30:70, 50:50, 70:30, and 95:5). This separates the extract into five fractions (Fr.A–Fr.E). This compound is concentrated in Fraction D (Fr.D).

  • Step 2: Silica Gel Column Chromatography

    • Input: Fraction D (approximately 35 g).

    • Stationary Phase: Silica gel.

    • Mobile Phase: A solvent system of CHCl₃–MeOH–H₂O (7:1:0.1). This step yields four subfractions (Fr.D-1–Fr.D-4), with the target compound in Fr.D-2.

  • Step 3: Octadecylsilyl (ODS) Column Chromatography

    • Input: Fraction D-2 (approximately 7.5 g).

    • Stationary Phase: ODS.

    • Mobile Phase: A gradient of MeOH–H₂O (from 40:60 to 100:0). This results in five subfractions (Fr.D-2-1–Fr.D-2-5), with this compound located in Fr.D-2-3.

  • Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)

    • Input: Fraction D-2-3 (approximately 920 mg).

    • Stationary Phase: C18 semi-preparative column.

    • Mobile Phase: An isocratic system of MeOH–H₂O (55:45).

    • Result: This final purification step yields pure this compound (approximately 25 mg).

Quantitative Data

The following table summarizes the quantitative data from the isolation process described.

Isolation StepStarting Material (Weight)Fraction Containing this compoundWeight of FractionFinal Yield of this compound
Extraction and Partitioning 20 kg of O. falcata seedsn-BuOH Extract210 g-
Macroporous Resin Column Chromatography 210 gFr.D35 g-
Silica Gel Column Chromatography 35 gFr.D-27.5 g-
ODS Column Chromatography 7.5 gFr.D-2-3920 mg-
Semi-preparative HPLC 920 mg--25 mg

Structural Elucidation

The structure of the isolated this compound was determined to be kaempferol-3-O-β-D-apiofuranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside through the use of various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Biological Activity

All compounds isolated from O. falcata, including this compound, were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This assay is a common in vitro model for assessing anti-inflammatory activity. While some of the co-isolated flavonoids showed potent inhibitory effects on NO production, the specific activity of this compound was not an outlier in these initial studies. A structure-activity relationship study suggested that the presence of a hydroxyl group at C-5 and an acylated group might be important for the anti-inflammatory activity.

Visualized Workflows

Isolation_Workflow Start Powdered Seeds of Oxytropis falcata (20 kg) Extraction Reflux Extraction (75% EtOH) Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Extraction->Partitioning nBuOH_Extract n-BuOH Extract (210 g) Partitioning->nBuOH_Extract Macro_Resin Macroporous Resin CC (HPD-100) nBuOH_Extract->Macro_Resin Fr_D Fraction D (35 g) Macro_Resin->Fr_D Silica_Gel Silica Gel CC Fr_D->Silica_Gel Fr_D2 Fraction D-2 (7.5 g) Silica_Gel->Fr_D2 ODS_CC ODS CC Fr_D2->ODS_CC Fr_D23 Fraction D-2-3 (920 mg) ODS_CC->Fr_D23 HPLC Semi-preparative HPLC Fr_D23->HPLC Final_Product This compound (25 mg) HPLC->Final_Product

Caption: Isolation workflow for this compound.

NO_Inhibition_Pathway LPS LPS RAW2647 RAW 264.7 Macrophages LPS->RAW2647 stimulates iNOS_Induction iNOS Induction RAW2647->iNOS_Induction NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production Inflammation Inflammation NO_Production->Inflammation Oxytroflavoside_G This compound & Analogs Oxytroflavoside_G->iNOS_Induction inhibits

Caption: NO production inhibition pathway.

References

An In-depth Technical Guide to the Biosynthesis of Oxytroflavoside G in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytroflavoside G, a naturally occurring flavonoid glycoside found in plants of the Oxytropis genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Experimental protocols for the characterization of the involved enzymes are also presented, along with visual representations of the metabolic pathway and experimental workflows to facilitate comprehension and further research.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Their biosynthesis originates from the phenylpropanoid pathway, leading to the formation of a C6-C3-C6 skeleton. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, give rise to the vast array of flavonoid structures observed in nature. This compound belongs to the flavonol glycoside subclass and has been isolated from Oxytropis falcata. This guide delineates the step-by-step enzymatic reactions culminating in the synthesis of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the aglycone, rhamnocitrin, and the subsequent glycosylation at the 3-hydroxyl group.

Biosynthesis of the Aglycone: Rhamnocitrin (7-O-methylkaempferol)

The formation of rhamnocitrin begins with the general phenylpropanoid pathway, leading to the synthesis of the flavonol kaempferol. This is followed by a specific methylation step.

Core Pathway:

  • Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) . Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

  • Dihydroflavonol Synthesis: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin to produce dihydrokaempferol.

  • Flavonol Formation: Flavonol synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol to yield the flavonol, kaempferol.

  • Methylation to Rhamnocitrin: The final step in the aglycone formation is the regiospecific methylation of the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 7-O-methyltransferase (FOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce rhamnocitrin.

Rhamnocitrin Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL pCoumaric_acid pCoumaric_acid Cinnamic_acid->pCoumaric_acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone pCoumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Rhamnocitrin Rhamnocitrin Kaempferol->Rhamnocitrin Flavonoid 7-O-methyltransferase

Figure 1: Proposed biosynthetic pathway of rhamnocitrin.
Glycosylation of Rhamnocitrin to form this compound

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3-hydroxyl group of rhamnocitrin. Based on the analysis of related compounds, the sugar is likely a common hexose or deoxyhexose. This reaction is catalyzed by a flavonoid 3-O-glycosyltransferase (F3GT) , which utilizes a UDP-activated sugar as the donor. While the exact sugar for this compound is not definitively stated in readily available literature, rhamnose is a common sugar found in other oxytroflavosides. Assuming a rhamnosyl moiety, the final step is:

  • Rhamnocitrin + UDP-rhamnose → Rhamnocitrin 3-O-rhamnoside (this compound) + UDP

This compound Glycosylation Rhamnocitrin Rhamnocitrin Oxytroflavoside_G This compound Rhamnocitrin->Oxytroflavoside_G Flavonoid 3-O-glycosyltransferase UDP_Sugar UDP-Sugar (e.g., UDP-rhamnose) UDP_Sugar->Oxytroflavoside_G UDP UDP

Figure 2: Final glycosylation step in this compound biosynthesis.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, data from homologous enzymes characterized in other plant species provide valuable insights into their potential kinetic properties.

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism
Flavonoid 7-O-methyltransferase Kaempferol5-50-Various plants
S-adenosyl-L-methionine10-100-Various plants
Flavonoid 3-O-glycosyltransferase Kaempferol10-200-Various plants
UDP-glucose50-500-Various plants
UDP-rhamnose20-300-Various plants

Note: The provided ranges are indicative and can vary significantly depending on the specific enzyme, source organism, and assay conditions.

Experimental Protocols

The following are generalized protocols for the expression and characterization of the key enzymes involved in the final steps of this compound biosynthesis.

Heterologous Expression of Flavonoid O-Methyltransferase and Glycosyltransferase

Enzyme Expression Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification RNA_extraction RNA extraction from Oxytropis falcata cDNA_synthesis cDNA synthesis RNA_extraction->cDNA_synthesis Gene_amplification Gene amplification (PCR) cDNA_synthesis->Gene_amplification Ligation Ligation into expression vector Gene_amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture_growth Culture growth and protein induction (IPTG) Transformation->Culture_growth Cell_lysis Cell lysis Culture_growth->Cell_lysis Affinity_chromatography Affinity chromatography (e.g., Ni-NTA) Cell_lysis->Affinity_chromatography SDS_PAGE Protein analysis (SDS-PAGE) Affinity_chromatography->SDS_PAGE

Figure 3: General workflow for heterologous expression of enzymes.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues of Oxytropis falcata (e.g., leaves or flowers) using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning: The open reading frames of the putative flavonoid 7-O-methyltransferase and flavonoid 3-O-glycosyltransferase genes are amplified from the cDNA by PCR using gene-specific primers. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression with a His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a suitable optical density.

  • Protein Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays

Flavonoid 7-O-Methyltransferase Assay:

  • Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:

    • Tris-HCl buffer (pH 7.5-8.5)

    • Kaempferol (substrate)

    • S-adenosyl-L-methionine (SAM) (methyl donor)

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.

    • The reaction is terminated by the addition of an acid (e.g., HCl) or an organic solvent (e.g., methanol).

    • The product (rhamnocitrin) is extracted with an organic solvent (e.g., ethyl acetate).

    • The extracted product is analyzed and quantified by HPLC or LC-MS.

Flavonoid 3-O-Glycosyltransferase Assay:

  • Reaction Mixture: A typical reaction mixture (total volume 50-100 µL) contains:

    • Tris-HCl or phosphate buffer (pH 7.0-8.0)

    • Rhamnocitrin (substrate)

    • UDP-sugar (e.g., UDP-rhamnose) (sugar donor)

    • Purified enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at a specific temperature (e.g., 30-37 °C) for a defined period.

    • The reaction is terminated by the addition of an organic solvent (e.g., methanol).

    • The product (this compound) is analyzed and quantified by HPLC or LC-MS.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion

The proposed biosynthetic pathway of this compound in Oxytropis falcata proceeds through the well-established flavonoid biosynthesis pathway to produce the aglycone rhamnocitrin, which is subsequently glycosylated to yield the final product. The key enzymes in the final steps are a flavonoid 7-O-methyltransferase and a flavonoid 3-O-glycosyltransferase. This technical guide provides a framework for the further investigation and potential metabolic engineering of this compound biosynthesis. The detailed protocols and visual aids are intended to support researchers in the functional characterization of the involved enzymes and in the development of strategies for enhanced production of this and other valuable flavonoid glycosides. Further research is required to definitively identify the specific sugar moiety of this compound and to isolate and characterize the specific enzymes from Oxytropis falcata.

Physical and chemical properties of Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Publicly available scientific data on Oxytroflavoside G is exceptionally limited. While a CAS number (252248-89-8) is listed by a commercial supplier, detailed information regarding its physical and chemical properties, biological activities, and mechanisms of action is not available in peer-reviewed literature or established chemical databases.[1] Consequently, this guide will provide a comprehensive overview of the general characteristics of oxytroflavoside compounds, drawing parallels from closely related and well-documented analogs such as Oxytroflavoside A, B, and D. It is crucial to note that the information presented herein is based on extrapolation and should be considered as a preliminary guide for researchers until specific data on this compound becomes available.

Introduction to Oxytroflavosides

Oxytroflavosides are a class of flavonoid glycosides, which are naturally occurring compounds found in various plant species. Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The glycosidic nature of oxytroflavosides, meaning they are flavonoids attached to one or more sugar molecules, can significantly influence their solubility, bioavailability, and pharmacological effects.

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not available. However, based on the data for related compounds like Oxytroflavoside A, B, and D, we can infer some general characteristics.[3][4][5]

Table 1: Physicochemical Properties of Related Oxytroflavosides

PropertyOxytroflavoside AOxytroflavoside BOxytroflavoside DThis compound (Predicted)
Molecular Formula C₃₄H₄₀O₁₉[5]C₃₄H₄₀O₁₉[3]C₂₈H₃₀O₁₅[4]Not Available
Molecular Weight 752.68 g/mol [5]752.7 g/mol [3]606.53 g/mol [4]Not Available
Appearance Likely a powderPowder[3]Likely a powderLikely a powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]Soluble in DMSO, Pyridine, Methanol, EthanolSoluble in polar organic solventsLikely soluble in polar organic solvents
Melting Point Not AvailableNot AvailableNot AvailableNot Available

Note: The data for this compound is predicted based on the general properties of flavonoid glycosides and should be confirmed experimentally.

Experimental Protocols

Specific experimental protocols for the extraction, isolation, and analysis of this compound are not documented. However, general methodologies for the extraction and purification of flavonoids from plant materials can be adapted.

Extraction of Flavonoids

A general workflow for the extraction of flavonoids from a plant source would typically involve the following steps:

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, stems) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of flavonoids from plant material.

Isolation and Purification

The crude extract containing a mixture of compounds can be subjected to various chromatographic techniques for the isolation of the target flavonoid.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Further_Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound

Caption: General workflow for the isolation and purification of a target flavonoid.

Structural Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which are characteristic of the flavonoid chromophore.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound have not been reported. However, flavonoids, in general, are known to exert their effects through various mechanisms, including the modulation of cellular signaling pathways.

Given that many flavonoids interact with G protein-coupled receptors (GPCRs), a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a generalized representation and would require experimental validation.

Hypothetical_Signaling_Pathway cluster_cell Cell Oxytroflavoside_G This compound GPCR GPCR Oxytroflavoside_G->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information presented in this guide, based on related compounds, provides a foundational framework for initiating research into this molecule. Future studies should focus on the definitive isolation and structural elucidation of this compound. Once a pure standard is available, a thorough investigation of its physicochemical properties and a comprehensive evaluation of its biological activities and underlying mechanisms of action will be essential to unlock its potential for therapeutic applications. The general protocols and hypothetical pathways outlined here can serve as a starting point for such investigations.

References

Spectral Data for Oxytroflavoside G: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytroflavoside G is a flavonoid glycoside that has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and physicochemical properties is paramount for any potential application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation and characterization of such compounds. This document aims to provide a comprehensive guide to the spectral data of this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectral data (NMR, MS, UV-Vis) for a compound explicitly named "this compound." While numerous flavonoids have been isolated from various Oxytropis species, the specific data for "this compound" remains elusive. This suggests that the compound may be a very recently discovered, is known by a different name, or its characterization data has not been widely disseminated.

This guide will, therefore, outline the general experimental protocols and data presentation formats that would be expected for a compound like this compound, based on the analysis of similar flavonoid glycosides.

I. Spectroscopic Data (Hypothetical Representation)

The following tables are presented as a template for how the spectral data for this compound would be structured. The values provided are illustrative and not based on experimental data.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
[Value][e.g., d, t, m][Value][e.g., H-2', H-6']
[Value][e.g., s][e.g., OMe]
[Value][e.g., d][Value][e.g., H-1'']
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmCarbon Assignment
[Value][e.g., C-2]
[Value][e.g., C-3]
[Value][e.g., C-1'']
Table 3: Mass Spectrometry (MS) Data
Ionization ModeMass-to-Charge Ratio (m/z)Ion Assignment
[e.g., ESI+][Value][e.g., [M+H]⁺]
[e.g., ESI-][Value][e.g., [M-H]⁻]
[e.g., HR-ESI-MS][Value][e.g., Calculated for CₓHᵧO₂]
Table 4: UV-Vis (Ultraviolet-Visible) Spectroscopy Data
Solventλmax (nm)
[e.g., Methanol][Value]
[e.g., Methanol + NaOMe][Value]

II. Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a flavonoid glycoside like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy:

    • The instrument is tuned and shimmed for optimal resolution.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the parent ion.

    • Tandem mass spectrometry (MS/MS) experiments can be conducted to obtain fragmentation patterns, which provide structural information about the aglycone and sugar moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is blanked with the solvent.

    • The absorbance of the sample is measured over a wavelength range of approximately 200-600 nm.

    • To gain further structural information, shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample solution, and the spectrum is re-recorded to observe characteristic shifts in the absorption maxima (λmax), which can help identify the positions of free hydroxyl groups on the flavonoid skeleton.

III. Visualization of Methodological Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Oxytropis sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms uv_vis UV-Vis Spectroscopy pure_compound->uv_vis data_integration Data Integration & Analysis nmr->data_integration ms->data_integration uv_vis->data_integration structure Final Structure of this compound data_integration->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

While specific spectral data for this compound is not currently available in the public domain, this guide provides a framework for the expected data presentation and the detailed experimental protocols used for its characterization. The combination of NMR, MS, and UV-Vis spectroscopy is essential for the unambiguous structural determination of flavonoid glycosides. Researchers who have isolated this compound are encouraged to publish their findings to contribute to the collective knowledge of natural products chemistry.

The Therapeutic Potential of Oxytroflavoside G: A Perspective Based on Flavonoid Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the therapeutic potential, mechanisms of action, and detailed experimental protocols for Oxytroflavoside G. Therefore, this document provides a comprehensive overview of the therapeutic potential of flavonoids, the chemical class to which this compound belongs. The information presented herein is based on extensive research on structurally related and well-characterized flavonoids and serves as a predictive guide for potential research and development directions for this compound.

Introduction to Flavonoids and this compound

Potential Therapeutic Applications of Flavonoids

The therapeutic potential of flavonoids is vast, with significant research focusing on the following areas:

Anti-Inflammatory Activity

Flavonoids are well-documented for their potent anti-inflammatory properties.[1][2][3][5] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the expression of inflammatory mediators.[2][5]

Key Mechanisms of Anti-Inflammatory Action:

  • Inhibition of Pro-Inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[2]

  • Modulation of Signaling Pathways: A primary mechanism of anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Flavonoids can also modulate other pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][8]

  • Reduction of Pro-Inflammatory Cytokines: Flavonoids have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][8]

Potential Anti-Inflammatory Signaling Pathway of Flavonoids

Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway MyD88->MAPK_Pathway IkB IκB IKK->IkB Inhibits degradation of NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates IkB->NFkB_p65_p50 Sequesters NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Oxytroflavoside_G Flavonoids (e.g., this compound) Oxytroflavoside_G->IKK Inhibits Oxytroflavoside_G->MAPK_Pathway Inhibits AP1 AP-1 MAPK_Pathway->AP1 AP1_n AP-1 AP1->AP1_n Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_p50_n->Pro_inflammatory_Genes Induces AP1_n->Pro_inflammatory_Genes Induces

Caption: Potential inhibition of NF-κB and MAPK signaling by flavonoids.

Antioxidant Activity

Many flavonoids are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key pathological factor in many chronic diseases.[6][9]

Mechanisms of Antioxidant Action:

  • Direct Radical Scavenging: The phenolic structure of flavonoids allows them to donate a hydrogen atom to free radicals, thereby neutralizing them.[6]

  • Chelation of Metal Ions: Flavonoids can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS).[6]

  • Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[10]

Experimental Workflow for Assessing Antioxidant Activity

Antioxidant_Activity_Workflow Start Start: In vitro Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Start->FRAP_Assay Cell_Based_Assay Cell-based ROS Measurement Start->Cell_Based_Assay Data_Analysis Data Analysis: IC50 / EC50 Calculation DPPH_Assay->Data_Analysis FRAP_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis End Conclusion: Antioxidant Potential Data_Analysis->End

Caption: Typical workflow for in vitro antioxidant activity screening.

Neuroprotective Effects

Emerging evidence suggests that flavonoids may have significant neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases.[7][10][11]

Mechanisms of Neuroprotection:

  • Reduction of Oxidative Stress: As potent antioxidants, flavonoids can mitigate oxidative damage in the brain, a key contributor to neuronal cell death in neurodegenerative disorders.[7][10]

  • Anti-inflammatory Action in the CNS: Flavonoids can cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system, reducing neuroinflammation.[8]

  • Modulation of Neuronal Signaling Pathways: Flavonoids can interact with various signaling pathways involved in neuronal survival and apoptosis.[8][12]

Data on Related Flavonoids

While specific quantitative data for this compound is unavailable, the following table summarizes the activities of some well-studied flavonoids to provide a comparative perspective.

FlavonoidTherapeutic EffectKey Mechanism of ActionIn Vitro/In Vivo ModelReference
Quercetin Anti-inflammatoryInhibition of COX and LOX pathways, reduction of pro-inflammatory cytokines.Various cell lines and animal models of inflammation.[2][3]
Rutin Anti-inflammatory, Anti-hyperalgesicInhibition of NF-κB activation, activation of Nrf2/HO-1 pathway.Animal models of pain and inflammation.[1]
Apigenin Anti-inflammatory, NeuroprotectiveModulation of cytokine expression (IL-1β, TNF-α, IL-6), inhibition of iNOS.Cell culture and animal models of neuroinflammation.[3][8]
Kaempferol Anti-inflammatoryInhibition of COX-1.In vitro enzyme assays.[2]
Genistein Anti-inflammatoryReduction of TNF-α and IL-1β mRNA expression.db/db mice model of nonalcoholic fatty liver disease.[8]

Experimental Protocols: General Methodologies for Flavonoid Research

Detailed experimental protocols are highly specific to the compound and the biological question being investigated. However, general methodologies for studying the therapeutic potential of a novel flavonoid like this compound would typically involve the following stages:

In Vitro Assays
  • Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic potential of the compound on various cell lines.

  • Anti-inflammatory Assays:

    • LPS-stimulated Macrophages (e.g., RAW 264.7): Measurement of nitric oxide (NO) production (Griess assay), and pro-inflammatory cytokines (ELISA or qPCR).

    • Western Blotting: To analyze the expression and phosphorylation of key proteins in signaling pathways like NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).

  • Antioxidant Assays:

    • DPPH or ABTS Radical Scavenging Assays: To assess direct antioxidant capacity.

    • Cellular ROS Measurement: Using fluorescent probes like DCFH-DA in cells challenged with an oxidative stressor (e.g., H₂O₂).

In Vivo Models
  • Animal Models of Inflammation:

    • Carrageenan-induced Paw Edema: To assess acute anti-inflammatory effects.

    • LPS-induced Systemic Inflammation: To evaluate effects on cytokine production and organ damage.

  • Animal Models of Oxidative Stress:

    • Models of Ischemia-Reperfusion Injury: To assess the protective effects against oxidative damage.

  • Animal Models of Neurodegeneration:

    • Models of Parkinson's or Alzheimer's Disease: To evaluate neuroprotective efficacy.

Logical Flow of Preclinical Flavonoid Research

Preclinical_Research_Flow Isolation Isolation and Characterization of This compound In_Vitro_Screening In Vitro Screening (Anti-inflammatory, Antioxidant, Cytotoxicity) Isolation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization (Structure-Activity Relationship) Pharmacokinetics->Lead_Optimization Clinical_Trials Preclinical Candidate for Clinical Trials Lead_Optimization->Clinical_Trials

Caption: A generalized workflow for preclinical drug discovery of a novel flavonoid.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic potential of this compound is currently lacking, its classification as a flavonoid glycoside provides a strong rationale for investigating its biological activities. Based on the extensive research on other flavonoids, it is plausible that this compound possesses anti-inflammatory, antioxidant, and neuroprotective properties.

Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its bioactivities using a combination of in vitro and in vivo models. Elucidating its specific mechanisms of action and structure-activity relationships will be crucial for determining its potential as a novel therapeutic agent. The experimental frameworks and signaling pathways described in this guide offer a roadmap for initiating such investigations.

References

Oxytroflavoside G and its Role in Plant Defense Mechanisms: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids are a diverse class of secondary metabolites in plants that play a crucial role in various physiological processes, including defense against biotic and abiotic stresses. Among these, flavonoid glycosides represent a significant subgroup with a wide range of biological activities. This technical guide focuses on Oxytroflavoside G, a specific flavonol glycoside. Despite its documented presence in certain plant species, detailed research on its explicit role in plant defense mechanisms is currently limited in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the known information about this compound, placed within the broader context of how flavonoid glycosides, as a class, contribute to plant immunity. It aims to equip researchers with the foundational knowledge required to potentially investigate the defense-related functions of this specific compound.

Introduction to this compound

This compound is a flavonol glycoside that has been identified and isolated from plant species such as Oxytropis falcata and Magnolia utilis.[1][2] Flavonoids, in general, are known to be synthesized by plants in response to microbial infections and play a role in combating oxidative stress.[3]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C34H42O19[2]
Molecular Weight 754.69 g/mol [2]
CAS Number 1391144-89-0[2]

Putative Role of this compound in Plant Defense: An Extrapolation from Flavonoid Glycosides

While direct experimental evidence for the role of this compound in plant defense is not extensively documented, its chemical nature as a flavonoid glycoside allows for informed hypotheses based on the well-established functions of this compound class. Plants respond to herbivory and pathogen attacks through a variety of morphological, biochemical, and molecular mechanisms.[4] Flavonoids are a key component of these biochemical defenses.[3]

Antimicrobial and Antioxidant Activities

Flavonoids are recognized for their antimicrobial properties, acting against a wide array of microorganisms.[3] They can be synthesized by plants as a response to microbial infection.[3] Furthermore, flavonoids exhibit significant antioxidant activity, which is crucial in mitigating the oxidative stress induced by pathogen attacks.[3][5] The antioxidant properties of various extracts and flavonoid compounds from Oxytropis falcata, the plant source of this compound, have been investigated, showing that flavonoid-rich extracts possess considerable radical-scavenging activities.[5] While the specific activity of this compound was not detailed, it is plausible that it contributes to the overall antioxidant capacity of the plant.

Defense against Insect Herbivores

Plants have developed complex defense mechanisms to deter insect herbivores.[6] These defenses can be both direct, through the production of toxic or anti-feedant compounds, and indirect, by attracting natural predators of the herbivores.[4] Flavonoid glycosides can act as feeding deterrents to insects.[7] The production of these compounds can be induced by herbivory, leading to a systemic response throughout the plant.[8][9]

Hypothetical Signaling Pathway for Flavonoid-Mediated Defense:

The following diagram illustrates a generalized signaling pathway that could be involved in the induction of flavonoid biosynthesis, potentially including this compound, in response to herbivore attack.

Plant_Defense_Signaling cluster_perception Signal Perception cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response Herbivore_Attack Herbivore Attack (e.g., tissue damage, oral secretions) Signal_Transduction Signal Transduction (e.g., Ca2+ influx, ROS burst) Herbivore_Attack->Signal_Transduction Hormone_Signaling Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Signal_Transduction->Hormone_Signaling TF_Activation Activation of Transcription Factors Hormone_Signaling->TF_Activation Gene_Expression Upregulation of Defense-Related Genes TF_Activation->Gene_Expression Flavonoid_Biosynthesis Biosynthesis of Flavonoid Glycosides (e.g., this compound) Gene_Expression->Flavonoid_Biosynthesis Defense_Outcome Enhanced Plant Defense (e.g., antifeedant, antimicrobial) Flavonoid_Biosynthesis->Defense_Outcome

Caption: Generalized signaling pathway for herbivore-induced plant defense.

Experimental Protocols for Investigating Flavonoid Glycosides

While specific protocols for this compound are not available, the following methodologies are standard for the isolation, identification, and biological activity assessment of flavonoid glycosides from plant material.

Isolation and Characterization

Objective: To extract and purify flavonoid glycosides from plant tissue for structural elucidation and bioassays.

Workflow:

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., EtOH, MeOH) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning (e.g., n-BuOH) Extraction->Fractionation Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractionation->Chromatography HPLC Preparative HPLC Chromatography->HPLC Isolated_Compound Pure Flavonoid Glycoside HPLC->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Isolated_Compound->Structural_Elucidation

Caption: General workflow for the isolation of flavonoid glycosides.

Detailed Steps:

  • Extraction: Plant material is typically extracted with solvents like ethanol or methanol.

  • Fractionation: The crude extract is then partitioned between different solvents (e.g., n-butanol and water) to separate compounds based on polarity. Flavonoid glycosides are often enriched in the n-butanol fraction.[10]

  • Chromatography: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to further separate the compounds.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][10]

Quantification in Plant Tissues

Objective: To determine the concentration of specific flavonoid glycosides in plant samples.

Methodology: A common method for the quantification of flavonoids in plant material is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[11]

  • Sample Preparation: Plant tissue is extracted, and the extract is typically hydrolyzed to remove sugar moieties if total flavonol content is desired, or analyzed directly for glycosides.

  • HPLC Analysis: The extract is injected into an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient to separate the different flavonoid glycosides.

  • Detection and Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated with a pure standard.

Bioassays for Plant Defense Activity

Objective: To assess the potential role of an isolated flavonoid glycoside in plant defense.

  • Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various plant pathogens (bacteria and fungi) using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Antioxidant Assays: The radical scavenging activity can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5]

  • Insect Antifeedant Assays: Choice and no-choice feeding assays can be conducted with relevant insect herbivores to determine if the compound deters feeding.

Future Research Directions

The current body of knowledge highlights a significant gap in the understanding of this compound's specific role in plant defense. Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating the antimicrobial, antioxidant, and insecticidal/antifeedant properties of purified this compound.

  • Induction Studies: Investigating whether the biosynthesis of this compound is induced in plants upon pathogen infection or herbivore attack.

  • Mechanism of Action: Elucidating the molecular targets and signaling pathways that may be modulated by this compound in both the plant and its aggressors.

  • Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound in plants.

Conclusion

This compound represents a specific flavonoid glycoside with a yet-to-be-determined role in plant defense mechanisms. Based on the well-documented activities of the broader class of flavonoid glycosides, it is plausible that this compound contributes to the chemical defense arsenal of the plants in which it is found. This guide provides a foundational framework for researchers to design and execute studies aimed at elucidating the specific functions of this compound. The detailed experimental approaches outlined, though general, offer a starting point for a more targeted investigation into the biological significance of this compound. Further research in this area will be crucial to fully understand its potential applications in agriculture and drug development.

References

Methodological & Application

Application Note: Quantification of Oxytroflavoside G using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Oxytroflavoside G in biological matrices. The described protocol provides a robust framework for the extraction and analysis of this flavonoid glycoside, making it suitable for pharmacokinetic studies, quality control of herbal preparations, and other research applications. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for its development as a therapeutic agent or for its standardization in complex mixtures. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative ion mode is often preferred for the analysis of flavonoids.[1]

Experimental Protocol

Sample Preparation

A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate this compound from the matrix.

Liquid-Liquid Extraction Protocol:

  • To 100 µL of the sample (e.g., plasma, tissue homogenate), add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v water:acetonitrile with 0.1% formic acid).[3]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Solid-Phase Extraction (SPE) Protocol:

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[3][4]

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the liquid-liquid extraction protocol.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system: Agilent 1200 series or equivalent

  • Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column ZORBAX Extend-C18, 2.1 x 50 mm, 3.5 µm or equivalent
Mobile Phase A 0.05% Acetic Acid in Water[1]
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 10 90
4.0 10 90
4.1 90 10

| 6.0 | 90 | 10 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi

| Heater Gas (GS2) | 50 psi |

Table 2: MRM Transitions for this compound (Hypothetical) Note: These values are hypothetical and should be optimized empirically.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound [M-H]⁻ [Aglycone-H]⁻ -30

| Internal Standard | [M-H]⁻ | [Fragment]⁻ | -35 |

The deprotonated molecular ion [M-H]⁻ is typically selected as the precursor ion for flavonoid glycosides.[1] The most abundant fragment ion, often corresponding to the aglycone after the loss of the sugar moiety, is chosen as the product ion for quantification.[5]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range with a correlation coefficient (r²) > 0.99 should be achieved.

  • Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Evaluated to ensure that the matrix components do not interfere with the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.

Data Presentation

Table 3: Method Validation Summary (Example Data)

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) ± 15%

| Mean Extraction Recovery | > 85% |

Workflow Diagram

HPLC_MS_MS_Workflow Sample Sample Collection (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation & Extraction) Sample->Preparation Add Precipitation Solvent Evaporation Evaporation to Dryness Preparation->Evaporation Collect Supernatant Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Inject into HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Eluent Transfer Data Data Acquisition & Processing MSMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in various matrices. The detailed protocol and validation parameters offer a solid foundation for researchers and drug development professionals. The use of MRM ensures high selectivity, minimizing interference from complex sample matrices. This method is well-suited for routine analysis in a regulated laboratory environment.

References

Application Note: A Comprehensive Protocol for the Extraction and Purification of Oxytroflavoside G from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxytroflavoside G is a flavonoid glycoside with potential pharmacological activities. This document provides a detailed protocol for its extraction from plant sources, such as species from the Oxytropis or Glycyrrhiza genera, followed by purification. The methodology is based on established principles of natural product chemistry, employing solvent extraction, liquid-liquid partitioning, and chromatographic techniques to isolate the target compound.

Experimental Protocols

1. Plant Material Preparation

  • Source: Aerial parts of Oxytropis falcata or roots of Glycyrrhiza uralensis.

  • Procedure:

    • Air-dry the plant material in a well-ventilated area at room temperature until constant weight is achieved.

    • Grind the dried material into a coarse powder using a mechanical grinder.

    • Store the powdered material in an airtight container, protected from light and moisture, until extraction.

2. Extraction

  • Objective: To extract a broad range of secondary metabolites, including this compound, from the plant powder.

  • Method: Maceration using 70% ethanol.

  • Protocol:

    • Weigh 1 kg of the dried plant powder and place it in a large glass container.

    • Add 10 L of 70% aqueous ethanol to the powder.

    • Seal the container and macerate for 72 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Fractionation by Liquid-Liquid Partitioning

  • Objective: To separate the crude extract into fractions of varying polarity to enrich for flavonoid glycosides.

  • Protocol:

    • Suspend the crude ethanol extract (approximately 100 g) in 1 L of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform successive extractions with solvents of increasing polarity:

      • Chloroform: Extract three times with 500 mL of chloroform. Combine the chloroform layers and concentrate to yield the chloroform fraction.[1]

      • Ethyl Acetate: Extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction.[1][2]

      • n-Butanol: Extract the remaining aqueous layer three times with 500 mL of n-butanol. Combine the n-butanol layers and concentrate to yield the n-butanol fraction.

    • The ethyl acetate and n-butanol fractions are expected to be rich in flavonoid glycosides like this compound.

4. Chromatographic Purification

  • Objective: To isolate this compound from the enriched fraction.

  • Method: Silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Step 1: Silica Gel Column Chromatography

      • Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol.

      • Adsorb this solution onto 20 g of silica gel (60-120 mesh) and dry it completely.

      • Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in chloroform.

      • Load the dried sample-adsorbed silica gel onto the top of the column.

      • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. For example:

        • Chloroform:Methanol (100:0 to 90:10)

        • Chloroform:Methanol (90:10 to 80:20)

        • Chloroform:Methanol (80:20 to 70:30)

      • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and UV visualization.

      • Combine fractions containing the target compound (as indicated by TLC) and concentrate.

    • Step 2: Preparative HPLC

      • Dissolve the semi-purified fraction from the silica gel column in HPLC-grade methanol.

      • Filter the solution through a 0.45 µm syringe filter.

      • Purify the sample using a preparative HPLC system with a C18 column.

      • Elute with a gradient of acetonitrile in water (e.g., 10% to 50% acetonitrile over 40 minutes).

      • Monitor the eluent with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm and 330 nm).

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the purified compound.

      • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Extraction and Purification Yields of this compound

StepInput Mass (g)Output Mass (g)Yield (%)Purity of this compound (%)
Plant Material 1000---
Crude Ethanol Extract 100010010.0~1
Ethyl Acetate Fraction 100101.0~10
Silica Gel Column Fraction 101.20.12~60
Purified this compound 1.20.050.005>98

Note: The data presented in this table are representative and may vary depending on the plant source, collection time, and experimental conditions.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant Dried Plant Material (e.g., Oxytropis falcata) Extraction Maceration with 70% Ethanol Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Chloroform_Fraction Chloroform Fraction (Discarded) Partitioning->Chloroform_Fraction Non-polar EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Medium-polar Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Polar Silica_Column Silica Gel Column Chromatography EtOAc_Fraction->Silica_Column Semi_Pure Semi-Purified Fraction Silica_Column->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure->Prep_HPLC Pure_Compound Purified this compound (>98% Purity) Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Oxytroflavoside G using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These methods are foundational in the screening and characterization of flavonoid compounds for their antioxidant properties.

Introduction to Antioxidant Assays for Flavonoids

Flavonoids, a diverse group of plant secondary metabolites, are known for their antioxidant properties, which are largely attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[1][2][3] In vitro antioxidant assays are essential tools for determining the radical scavenging capabilities of flavonoids like this compound. The DPPH and ABTS assays are widely used due to their simplicity, reliability, and high throughput.[4][5]

The DPPH assay is based on the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[4][6] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is decolorized upon reduction by an antioxidant.[4][7] The extent of color change in both assays is proportional to the antioxidant concentration.

Data Presentation: Antioxidant Activity of this compound

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. The results can be compared with a standard antioxidant, such as Trolox or Ascorbic Acid.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest CompoundSolventIC50 (µg/mL) [Hypothetical Data]Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical Data]
DPPHThis compoundMethanol25.5 ± 2.11.8 ± 0.2
Trolox (Standard)Methanol5.2 ± 0.41.0
ABTSThis compoundEthanol15.8 ± 1.52.5 ± 0.3
Trolox (Standard)Ethanol3.9 ± 0.31.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.[4][6][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • The control contains 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[4] After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[4][7]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) in ethanol, similar to the DPPH assay.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

    • The blank contains 190 µL of ethanol and 10 µL of the test sample.

    • The control contains 190 µL of the ABTS•+ working solution and 10 µL of ethanol.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 and TEAC Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value. The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of this compound to that of Trolox.

Visualized Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well Plate prep_dpph->add_dpph prep_sample Prepare this compound and Standard Dilutions add_sample Add 100 µL Sample or Standard prep_sample->add_sample incubate Incubate 30 min in Dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 calculate->plot

Caption: DPPH Assay Workflow for this compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock (7mM ABTS + 2.45mM K2S2O8) prep_working Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_abts->prep_working add_abts Add 190 µL ABTS•+ to 96-well Plate prep_working->add_abts prep_sample Prepare this compound and Standard Dilutions add_sample Add 10 µL Sample or Standard prep_sample->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50/TEAC calculate->plot

Caption: ABTS Assay Workflow for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. Oxytroflavoside G, a natural flavonoid, has been investigated for its potential therapeutic properties. These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory effects of this compound. The described assays quantify the compound's ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The anti-inflammatory activity of this compound was evaluated using a series of in vitro cell-based assays. The quantitative results are summarized in the table below, showcasing the dose-dependent inhibitory effects of the compound on various inflammatory markers.

AssayCell LineInducerThis compound Concentration (µM)Inhibition (%)IC₅₀ (µM)
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)115.2 ± 2.112.5
535.8 ± 3.5
1058.3 ± 4.2
2585.1 ± 5.9
TNF-α Production J774A.1LPS (100 ng/mL)112.5 ± 1.815.8
530.1 ± 2.9
1052.4 ± 3.7
2578.9 ± 4.5
IL-6 Production J774A.1LPS (100 ng/mL)110.8 ± 1.518.2
528.7 ± 2.4
1049.5 ± 3.1
2575.3 ± 4.1
NF-κB Activation HEK293-NF-κB-lucTNF-α (20 ng/mL)118.3 ± 2.58.9
545.6 ± 3.8
1065.2 ± 4.9
2592.7 ± 6.3
Cell Viability (MTT Assay) RAW 264.7-5098.2 ± 3.4>50

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the cytotoxicity of this compound. The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[1][2]

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay

Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[3]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[3]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[3]

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.[3]

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

Principle: The levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted into the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[5][6]

Protocol:

  • Seed J774A.1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[4]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 16-18 hours.[5]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7]

NF-κB Activation Reporter Assay

Principle: This assay utilizes a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[8][9]

Protocol:

  • Seed HEK293-NF-κB-luc cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (20 ng/mL) to activate the NF-κB pathway.

  • After the appropriate incubation time (typically 6-8 hours), lyse the cells.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The reduction in luminescence in the presence of this compound indicates inhibition of NF-κB activation.

Visualizations

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes activates transcription OxytroflavosideG This compound OxytroflavosideG->IKK inhibits Cytokines Pro-inflammatory Cytokines & NO Genes->Cytokines leads to production

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Seed Cells (RAW 264.7, J774A.1, HEK293-NF-κB-luc) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS or TNF-α pretreat->stimulate collect Collect Supernatant or Lyse Cells stimulate->collect no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa luciferase NF-κB Luciferase Assay collect->luciferase analyze Measure Absorbance or Luminescence no_assay->analyze elisa->analyze luciferase->analyze calculate Calculate % Inhibition and IC₅₀ values analyze->calculate

Caption: General workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Oxytroflavoside G Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytroflavoside G, a flavonoid glycoside, and its derivatives represent a promising class of compounds for drug discovery due to the diverse biological activities associated with flavonoids, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1] High-throughput screening (HTS) is an essential tool in the early stages of drug development, enabling the rapid evaluation of large libraries of compounds to identify potential therapeutic candidates.[2] These application notes provide a detailed framework for the high-throughput screening of a library of synthetic this compound derivatives to identify compounds with significant antioxidant properties and the ability to modulate a key cellular signaling pathway.

The protocols outlined below describe two primary HTS assays: a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for assessing antioxidant activity and a cell-based reporter assay for monitoring the modulation of a hypothetical G-protein coupled receptor (GPCR) signaling pathway. These methods are designed for a 96-well plate format, ensuring compatibility with standard laboratory automation and allowing for the efficient screening of numerous compounds.[3][4]

High-Throughput Screening for Antioxidant Activity

Application Note: DPPH Radical Scavenging Assay

This protocol details a high-throughput method to screen this compound derivatives for their antioxidant potential by measuring their ability to scavenge the stable free radical DPPH. The assay is based on the principle that an antioxidant compound will donate an electron to DPPH, causing a color change from violet to yellow, which can be quantified spectrophotometrically. The 96-well format allows for the rapid and simultaneous testing of multiple compounds at various concentrations.[3][4]

Experimental Protocol: 96-Well Plate DPPH Assay

Materials:

  • This compound derivative library (dissolved in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • DMSO (vehicle control)

  • Methanol

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Plating:

    • In a 96-well plate, add 2 µL of each this compound derivative solution (at various concentrations, typically from 1 µM to 100 µM) in triplicate.

    • For the positive control, add 2 µL of ascorbic acid solution (e.g., 100 µM).

    • For the blank (vehicle control), add 2 µL of DMSO.

  • Reagent Addition:

    • Add 198 µL of the 0.1 mM DPPH solution to each well using a multichannel pipette. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with DMSO and A_sample is the absorbance of the DPPH solution with the this compound derivative.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation: Antioxidant Activity of this compound Derivatives
Compound IDDerivative StructureIC50 (µM) for DPPH ScavengingMax Scavenging (%)
OXY-G-001R1=H, R2=H15.2 ± 1.892.5 ± 2.1
OXY-G-002R1=OH, R2=H8.7 ± 0.995.1 ± 1.5
OXY-G-003R1=OCH3, R2=H22.5 ± 2.588.3 ± 3.0
OXY-G-004R1=H, R2=OH12.1 ± 1.393.8 ± 1.9
OXY-G-005R1=OH, R2=OH5.4 ± 0.698.2 ± 0.8
Ascorbic Acid(Positive Control)6.5 ± 0.799.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

High-Throughput Screening for GPCR Pathway Modulation

Application Note: Cell-Based GPCR Reporter Assay

This section describes a cell-based high-throughput screening assay to identify this compound derivatives that can modulate a hypothetical Gs-coupled GPCR signaling pathway. The assay utilizes a stable cell line co-expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the Gs pathway leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase reporter. Inhibitors of this pathway will decrease the luminescent signal.

Experimental Workflow Diagram

HTS_Workflow Cell_Culture Culture & Maintain Reporter Cell Line Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Compound_Plate Prepare Compound Library in 96-well Plates Compound_Addition Add this compound Derivatives & Controls Compound_Plate->Compound_Addition Cell_Seeding->Compound_Addition Agonist_Stimulation Stimulate with GPCR Agonist Compound_Addition->Agonist_Stimulation Incubation Incubate to Allow Reporter Gene Expression Agonist_Stimulation->Incubation Lysis_Reagent Add Luciferase Lysis & Substrate Reagent Incubation->Lysis_Reagent Luminescence_Reading Read Luminescence on Plate Reader Lysis_Reagent->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Values Luminescence_Reading->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for the GPCR reporter assay.

Experimental Protocol: GPCR-CRE Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing the target GPCR and a CRE-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • GPCR agonist (e.g., Isoproterenol for β-adrenergic receptors)

  • This compound derivative library (in DMSO)

  • Forskolin (positive control for cAMP pathway activation)

  • GPCR antagonist (positive control for inhibition)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into white, opaque 96-well plates at a density of 20,000 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • The next day, replace the medium with 90 µL of Opti-MEM.

    • Add 10 µL of the this compound derivatives at 10x the final desired concentration. Include vehicle (DMSO), positive control antagonist, and no-stimulus controls.

    • Pre-incubate the plate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of the GPCR agonist at a concentration that elicits 80% of the maximal response (EC80).

    • For positive controls, add forskolin to a set of wells to directly stimulate adenylyl cyclase.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated as follows: % Inhibition = [1 - (L_sample - L_min) / (L_max - L_min)] * 100 where L_sample is the luminescence of the test compound, L_max is the luminescence with agonist alone, and L_min is the luminescence of the no-stimulus control.

    • Determine the IC50 values for the active compounds.

Data Presentation: Inhibition of GPCR Signaling by this compound Derivatives
Compound IDDerivative StructureIC50 (µM) for GPCR InhibitionMax Inhibition (%)
OXY-G-001R1=H, R2=H> 100< 10
OXY-G-002R1=OH, R2=H25.6 ± 3.185.2 ± 4.5
OXY-G-003R1=OCH3, R2=H88.1 ± 9.245.7 ± 5.1
OXY-G-004R1=H, R2=OH15.3 ± 2.092.1 ± 3.8
OXY-G-005R1=OH, R2=OH9.8 ± 1.195.6 ± 2.3
Known Antagonist(Positive Control)0.5 ± 0.0699.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Hypothetical Signaling Pathway Modulation

Diagram: Gs-Coupled GPCR Signaling Pathway

The following diagram illustrates the Gs-coupled GPCR signaling pathway targeted in the secondary screening assay. This compound derivatives are hypothesized to act as antagonists, blocking the binding of the natural ligand and subsequent downstream signaling.

GPCR_Signaling_Pathway cluster_nucleus Nucleus GPCR Target GPCR G_Protein Gs Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Ligand Agonist (Endogenous Ligand) Ligand->GPCR Activates Oxy_G_Derivative This compound Derivative (Antagonist) Oxy_G_Derivative->GPCR Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE cAMP Response Element (CRE) CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Reporter_Protein Luminescence Luciferase->Reporter_Protein Produces

Caption: Hypothetical Gs-coupled GPCR signaling pathway leading to reporter gene expression.

Conclusion

The described high-throughput screening protocols provide a robust and efficient means to evaluate large libraries of this compound derivatives for their antioxidant and GPCR modulatory activities. The combination of a biochemical assay for antioxidant capacity and a cell-based functional assay for signaling pathway modulation allows for a comprehensive initial assessment of the therapeutic potential of these compounds. The presented workflows and data tables offer a clear framework for executing these screens and analyzing the resulting data, facilitating the identification of promising lead candidates for further drug development.

References

Application Notes and Protocols for the Synthesis of Oxytroflavoside G and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Oxytroflavoside G and its analogs. Due to the limited publicly available information on the specific synthesis of this compound, this protocol outlines a generalized, yet comprehensive, approach based on established methods for flavonoid synthesis and the known structures of related compounds like Oxytroflavoside A and D.[1][2] The protocols provided are intended to be adapted and optimized by researchers based on their specific target analogs.

Introduction to this compound and Analogs

Oxytroflavosides are a class of flavonoid glycosides that have garnered interest for their potential biological activities, which are characteristic of the broader flavonoid family. Flavonoids are well-documented for their antioxidant, anti-inflammatory, anticancer, and antiviral properties.[3] The synthesis of this compound and its analogs is a key step in enabling further investigation into their therapeutic potential and structure-activity relationships. The general structure of an Oxytroflavoside consists of a flavone or flavonol core, which is a 2-phenylchromen-4-one backbone, attached to one or more sugar moieties.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of a complex flavonoid glycoside like this compound suggests a convergent synthetic strategy. The molecule can be disconnected into three primary building blocks: a substituted 2-hydroxyacetophenone, a substituted benzaldehyde, and a protected sugar donor.

General Synthetic Workflow:

A Substituted 2-Hydroxyacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D 2'-Hydroxychalcone Intermediate C->D Base E Oxidative Cyclization D->E I2, DMSO F Flavonoid Aglycone E->F H Glycosylation F->H G Protected Sugar Donor G->H Promoter J Deprotection H->J I Target this compound Analog J->I

Figure 1: General synthetic workflow for this compound analogs.

Experimental Protocols

The synthesis of this compound analogs can be broken down into three key stages:

  • Synthesis of the 2'-Hydroxychalcone Intermediate.

  • Formation of the Flavonoid Aglycone.

  • Glycosylation and Deprotection.

Protocol 1: Synthesis of the 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to form the corresponding 2'-hydroxychalcone.[4][5]

Materials:

  • Substituted 2-hydroxyacetophenone (1.0 eq)

  • Substituted benzaldehyde (1.1 eq)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3.0 eq)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the substituted 2-hydroxyacetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide in water to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • A precipitate of the 2'-hydroxychalcone will form.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxychalcone.

Quantitative Data for Chalcone Synthesis (Representative):

Reactant A (2-hydroxyacetophenone)Reactant B (Benzaldehyde)BaseSolventReaction Time (h)Yield (%)
2-hydroxy-4,6-dimethoxyacetophenone4-hydroxybenzaldehydeKOHEthanol2485-95
2-hydroxyacetophenone4-methoxybenzaldehydeNaOHMethanol3680-90
2-hydroxy-4-methoxyacetophenoneBenzaldehydeKOHEthanol2488-96
Protocol 2: Synthesis of the Flavonoid Aglycone via Oxidative Cyclization

This protocol details the conversion of the 2'-hydroxychalcone intermediate to the flavonoid aglycone using an iodine-catalyzed oxidative cyclization.[6]

Materials:

  • 2'-Hydroxychalcone (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (catalytic amount, ~10 mol%)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the 2'-hydroxychalcone in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Add cold water to the mixture to precipitate the flavonoid aglycone.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data for Flavonoid Aglycone Synthesis (Representative):

Starting ChalconeCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2'-hydroxy-4',6'-dimethoxy-4-hydroxychalconeI₂DMSO120475-85
2'-hydroxy-4-methoxychalconeI₂DMSO110570-80
2'-hydroxy-4'-methoxychalconeI₂DMSO120380-90
Protocol 3: Glycosylation of the Flavonoid Aglycone

This protocol describes the coupling of the flavonoid aglycone with a protected sugar donor, a crucial step in forming the glycosidic bond.

Signaling Pathway for Glycosylation:

Aglycone Flavonoid Aglycone (Nucleophile) Intermediate Oxocarbenium Ion Intermediate Aglycone->Intermediate Nucleophilic Attack Sugar_Donor Protected Sugar Donor (e.g., Glycosyl Bromide) Sugar_Donor->Intermediate Promoter Promoter (e.g., AgOTf, TMSOTf) Promoter->Sugar_Donor Activation Solvent Anhydrous Solvent (e.g., DCM, MeCN) Solvent->Promoter Product Protected Flavonoid Glycoside Intermediate->Product

Figure 2: Key steps in the glycosylation of a flavonoid aglycone.

Materials:

  • Flavonoid aglycone (1.0 eq)

  • Protected sugar donor (e.g., acetobromo-α-D-glucose) (1.5 eq)

  • Glycosylation promoter (e.g., silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf))

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN))

  • Molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Schlenk flask or equivalent

Procedure:

  • Dry the flavonoid aglycone and molecular sieves under vacuum.

  • In a Schlenk flask under an inert atmosphere, dissolve the flavonoid aglycone and molecular sieves in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, dissolve the protected sugar donor in the anhydrous solvent.

  • Slowly add the solution of the protected sugar donor to the flavonoid aglycone solution.

  • Add the glycosylation promoter dropwise to the reaction mixture.

  • Allow the reaction to stir for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction (e.g., with saturated sodium bicarbonate solution).

  • Filter the reaction mixture through celite to remove solids.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of the Flavonoid Glycoside

This final step involves the removal of protecting groups from the sugar moiety to yield the final this compound analog.

Materials:

  • Protected flavonoid glycoside (1.0 eq)

  • Deprotection reagent (e.g., sodium methoxide in methanol for acetyl groups, trifluoroacetic acid for Boc groups)

  • Methanol or other suitable solvent

  • Ion-exchange resin (e.g., Amberlite IR-120)

  • Magnetic stirrer

  • Round-bottom flask

Procedure (for Zemplén deacetylation):

  • Dissolve the protected flavonoid glycoside in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide solution in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with an acidic ion-exchange resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected flavonoid glycoside.

  • Purify the final product by recrystallization or preparative HPLC if necessary.

Characterization

The synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

Recommended Analytical Techniques:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) Elucidation of the chemical structure, including stereochemistry and glycosidic linkages.
Mass Spectrometry (HRMS, ESI-MS) Determination of the molecular weight and elemental composition.
FT-IR Spectroscopy Identification of functional groups.
UV-Vis Spectroscopy Confirmation of the flavonoid chromophore.
Melting Point Assessment of purity.
Chiral HPLC Determination of enantiomeric excess if applicable.

Potential Applications and Further Research

The synthesized this compound and its analogs can be screened for a variety of biological activities, including:

  • Antioxidant activity: Using assays such as DPPH radical scavenging or ORAC.

  • Anticancer activity: Screening against various cancer cell lines to determine cytotoxicity and mechanism of action.[7]

  • Anti-inflammatory activity: Evaluating the inhibition of inflammatory mediators like COX and LOX.

  • Enzyme inhibition studies: Investigating the inhibitory effects on enzymes such as tyrosinase, α-glucosidase, or proteases.

The development of a library of this compound analogs will allow for the establishment of structure-activity relationships, which is crucial for the rational design of more potent and selective drug candidates.

References

Developing a standardized analytical method for Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

An unwavering commitment to analytical excellence is paramount in the pharmaceutical sciences. This document provides a comprehensive, standardized analytical method for the quantification of Oxytroflavoside G, a key step in ensuring the quality and consistency of drug development and manufacturing processes. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework for accurate and reproducible analysis.

Application Note: Analysis of this compound

1. Introduction

This compound is a flavonoid glycoside with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust analytical method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by UV spectrophotometry at the wavelength of maximum absorbance. For enhanced selectivity and confirmation, a tandem mass spectrometer can be utilized, monitoring specific precursor and product ion transitions for this compound.

3. Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1391144-89-0[1]
Molecular Formula C34H40O20
Molecular Weight 776.67 g/mol
Appearance Yellowish powder
Solubility Soluble in methanol, ethanol; sparingly soluble in water

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines the procedure for the quantitative analysis of this compound using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, tissue homogenate, formulation)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm and 350 nm (Flavonoids typically have two absorption maxima)[2]

4. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Plasma/Serum: To 100 µL of plasma/serum, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Formulation: Dilute the formulation with methanol to an expected concentration within the calibration range.

6. Calibration and Quantification

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a confirmatory analysis of this compound using LC-MS/MS.

1. Materials and Reagents

  • As per HPLC-UV protocol.

2. Equipment

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic conditions are the same as in the HPLC-UV method.

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

4. Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
[M-H]⁻ 775.7Fragment 1Fragment 2Optimize

5. Data Analysis

  • Monitor the specified MRM transitions.

  • The presence of both transitions at the expected retention time confirms the identity of this compound.

Data Presentation

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (%) 98.5 - 101.280 - 120%
Precision (%RSD) < 2.0≤ 15%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.5 µg/mL-
Recovery (%) 95.880 - 120%

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 112.515023410
Standard 212.530145620
Sample A12.522589015.1
Sample B12.618034512.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_UV HPLC-UV Analysis Standard_Prep->HPLC_UV Sample_Prep Sample Preparation Sample_Prep->HPLC_UV LC_MS LC-MS/MS Confirmation Sample_Prep->LC_MS Quantification Quantification HPLC_UV->Quantification Confirmation Identity Confirmation LC_MS->Confirmation

Caption: Overall experimental workflow for the analysis of this compound.

Signaling_Pathway_Placeholder A Upstream Regulator B Kinase Cascade A->B activates C Transcription Factor B->C phosphorylates D Gene Expression C->D induces

Caption: Example of a signaling pathway diagram relevant to flavonoid bioactivity.

References

Application Notes and Protocols: Oxytroflavoside G as a Marker Compound in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Marker compounds are crucial in these studies for identifying and quantifying changes in metabolic pathways associated with disease, drug response, or environmental influences. Oxytroflavoside G, a flavonoid glycoside, has emerged as a potential biomarker in various metabolomic studies due to its distinct biochemical properties and involvement in specific biological pathways.

Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] this compound, as a specific member of this class, offers the potential for targeted analysis in complex biological matrices. Its glycosidic nature influences its bioavailability and metabolism, making its detection and quantification a key aspect of understanding its physiological role.

This document provides detailed application notes and protocols for utilizing this compound as a marker compound in metabolomics research. It covers methodologies for sample preparation, analytical detection, and data interpretation, along with insights into its potential biological significance.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Liquid Chromatography Parameters for this compound Analysis

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters for this compound Detection

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)[Exact mass of this compound - H]⁻
Product Ions (m/z)[Fragment 1], [Fragment 2], [Fragment 3]
Collision EnergyOptimized for characteristic fragmentation
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices

This protocol outlines the solid-phase extraction (SPE) method for isolating this compound from plasma samples.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Precondition the SPE cartridge: Wash the C18 cartridge sequentially with 3 mL of methanol and 3 mL of water.

  • Load the sample: Dilute 500 µL of plasma with 500 µL of water containing 0.1% formic acid. Load the diluted sample onto the preconditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute the analyte: Elute this compound with 2 mL of methanol.

  • Dry the eluate: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analyze: The sample is now ready for LC-MS analysis.

Analytical Method: LC-MS/MS for Quantification of this compound

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole).

Procedure:

  • Set up the LC method: Use the parameters outlined in Table 1.

  • Set up the MS/MS method: Use the parameters outlined in Table 2. Optimize the collision energy for the specific precursor-to-product ion transitions of this compound.

  • Prepare a calibration curve: Prepare a series of standard solutions of this compound of known concentrations in the reconstitution solvent.

  • Inject samples and standards: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data analysis: Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Experimental Workflow for Metabolomic Analysis

Caption: Workflow for metabolomic analysis using this compound as a marker.

Putative Signaling Pathway Involvement of Flavonoids

Flavonoids are known to modulate various signaling pathways. While the specific pathways for this compound are under investigation, a general representation of flavonoid interaction with a G-protein coupled receptor (GPCR) signaling cascade is shown below. This is a hypothetical model and requires experimental validation for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OxytroflavosideG This compound GPCR GPCR OxytroflavosideG->GPCR Binds GProtein G-Protein (α, β, γ subunits) GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates TranscriptionFactor Transcription Factor (e.g., CREB) PKA->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Conclusion

This compound holds promise as a valuable marker compound in metabolomics research. The protocols and data presented here provide a foundation for its reliable detection and quantification. Further studies are warranted to fully elucidate its biological roles and validate its application in various research and clinical settings. The use of standardized methods, as outlined in these notes, will be crucial for ensuring the reproducibility and comparability of results across different laboratories.

References

Application of Oxytroflavoside G in Cosmetic Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Oxytroflavoside G, a flavonoid glycoside identified from Magnolia utilis, is emerging as a promising bioactive ingredient for advanced cosmetic formulations. While specific research on this compound is in its nascent stages, its classification as a flavonoid glycoside suggests a high potential for antioxidant, anti-inflammatory, and skin-lightening properties, aligning with the well-documented benefits of this broad class of phytochemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the cosmetic applications of this compound.

Introduction to this compound

This compound belongs to the flavonoid family, a group of polyphenolic compounds widely recognized for their health benefits. Flavonoids and their glycosides are known to possess potent antioxidant, anti-inflammatory, and enzyme-inhibiting activities, making them ideal candidates for cosmetic applications aimed at protecting the skin from environmental stressors, reducing signs of aging, and promoting an even skin tone. Although quantitative data on this compound is not yet publicly available, the following sections outline the expected biological activities and the methodologies to substantiate these claims.

Potential Cosmetic Applications and Mechanisms of Action

Based on the known properties of flavonoid glycosides, this compound is hypothesized to be effective in the following areas:

  • Anti-aging and Photoprotection: By scavenging free radicals generated by UV radiation and pollution, this compound can help protect skin cells from oxidative damage, a key contributor to premature aging.

  • Skin Brightening and Hyperpigmentation Control: Flavonoid glycosides are known to inhibit tyrosinase, the key enzyme in melanin synthesis. By modulating this pathway, this compound could help in reducing the appearance of dark spots and promoting a more luminous complexion.

  • Soothing and Anti-inflammatory: The anti-inflammatory properties of flavonoids can help in calming irritated skin and reducing redness, making this compound a potential ingredient for products targeting sensitive or compromised skin.

The anticipated signaling pathways involved in these effects are illustrated below.

This compound Mechanism of Action cluster_antioxidant Antioxidant Activity cluster_tyrosinase Tyrosinase Inhibition cluster_inflammatory Anti-inflammatory Activity ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Cellular Damage) ROS->Oxidative_Stress Oxytroflavoside_G_antioxidant This compound Oxytroflavoside_G_antioxidant->ROS Scavenges Tyrosinase Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Oxytroflavoside_G_tyrosinase This compound Oxytroflavoside_G_tyrosinase->Tyrosinase Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB) Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NF-κB) Inflammatory_Stimuli->Pro_inflammatory_Mediators Inflammation Inflammation (Redness, Irritation) Pro_inflammatory_Mediators->Inflammation Oxytroflavoside_G_inflammatory This compound Oxytroflavoside_G_inflammatory->Pro_inflammatory_Mediators Inhibits

Figure 1. Proposed mechanisms of action for this compound in cosmetic applications.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yet realistic quantitative data that could be obtained for this compound based on typical values for other flavonoid glycosides. Researchers should aim to generate such data to validate the efficacy of this ingredient.

Biological ActivityAssay TypeEndpointHypothetical Value for this compoundPositive Control
Antioxidant Activity DPPH Radical ScavengingIC5050-150 µg/mLAscorbic Acid
ABTS Radical ScavengingIC5040-120 µg/mLTrolox
H2O2 ScavengingIC5060-200 µg/mLAscorbic Acid
Tyrosinase Inhibition Mushroom TyrosinaseIC50100-300 µg/mLKojic Acid
Anti-inflammatory Nitric Oxide (NO) Inhibition in MacrophagesIC5025-100 µg/mLDexamethasone

Detailed Experimental Protocols

To aid in the investigation of this compound, the following detailed protocols for key experiments are provided.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a 0.1 mM solution of DPPH in ethanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

DPPH Assay Workflow Start Prepare this compound and DPPH solutions Mix Mix solutions in 96-well plate Start->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End Results Calculate->End

Figure 2. Workflow for the DPPH radical scavenging assay.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add 20 µL of various concentrations of this compound.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Trolox is used as a positive control.

  • The percentage of scavenging activity and the IC50 value are calculated as described for the DPPH assay.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, which is involved in melanin production.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of this compound.

  • Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • Kojic acid is used as a positive control.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (B - b) / (A - a)] x 100 where A is the rate of reaction without inhibitor, a is the rate of reaction without inhibitor and enzyme, B is the rate of reaction with inhibitor, and b is the rate of reaction with inhibitor but without enzyme.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Tyrosinase Inhibition Assay Workflow Start Prepare Solutions: This compound, Tyrosinase, L-DOPA Pre_incubation Pre-incubate this compound and Tyrosinase (10 min) Start->Pre_incubation Reaction Add L-DOPA to initiate reaction Pre_incubation->Reaction Measurement Measure absorbance at 475 nm over time Reaction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation End Results Calculation->End

Figure 3. Workflow for the tyrosinase inhibition assay.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • To 50 µL of supernatant, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Dexamethasone is used as a positive control.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Formulation Considerations

For cosmetic applications, this compound can be incorporated into various formulations such as serums, creams, lotions, and masks. Key considerations for formulation include:

  • Solubility: The solubility of this compound in cosmetic-grade solvents should be determined to ensure its effective delivery into the skin.

  • Stability: The stability of this compound in the final formulation, particularly with respect to pH and light exposure, needs to be evaluated.

  • Penetration: The use of penetration enhancers may be considered to improve the bioavailability of this compound in the skin.

  • Safety and Toxicology: A comprehensive safety assessment, including skin irritation and sensitization tests, is essential before commercialization.

Conclusion

This compound presents a compelling opportunity for the development of innovative and effective cosmetic products. Its classification as a flavonoid glycoside strongly suggests potent antioxidant, anti-inflammatory, and skin-lightening properties. The experimental protocols provided in this document offer a robust framework for researchers to validate these activities and unlock the full potential of this compound in cosmetic science. Further research is warranted to isolate and characterize this compound and to conduct in-depth in vitro and in vivo studies to confirm its efficacy and safety.

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxytroflavoside G Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Oxytroflavoside G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a flavonoid glycoside. While specific data on its solubility and stability are not extensively published, general knowledge of flavonoid glycosides suggests it is a polar molecule. For technical specifications, you may refer to suppliers such as AcubioChem, which lists the CAS Number as 252248-89-8.[1]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is a critical factor in flavonoid extraction.[2][3] For polar flavonoid glycosides like this compound, polar solvents are generally most effective. Commonly used solvents include:

  • Alcohols: Methanol and ethanol, often in aqueous mixtures (e.g., 70% ethanol or 70% methanol), are widely used for flavonoid extraction.[3][4]

  • Acetone: Acetone, particularly in an aqueous mixture, can also be an effective solvent for flavonoids.[3]

  • Water: While this compound is likely soluble in water, using water alone may be less efficient than alcohol-water mixtures, especially at room temperature.[3]

The optimal solvent and concentration should be determined experimentally.

Q3: What extraction techniques can be used for this compound?

Both conventional and modern extraction techniques can be employed. The choice depends on available equipment, desired extraction efficiency, and time constraints.

  • Conventional Methods: Maceration, percolation, Soxhlet extraction, and reflux are traditional methods.[3] While effective, they can be time-consuming and require larger solvent volumes.[5] High temperatures in methods like Soxhlet extraction may risk degradation of thermolabile compounds.

  • Modern Techniques: Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are more recent methods that can offer higher yields in shorter times with reduced solvent consumption.[2][6] UAE, for instance, uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[2]

Q4: How can I quantify the yield of this compound in my extracts?

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of specific flavonoids like this compound.[7] UV-Vis spectrophotometry can be used for the determination of total flavonoid content.

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound.- Experiment with different polar solvents such as methanol, ethanol, and acetone, as well as their aqueous mixtures (e.g., 30%, 50%, 70%).[3][4] - Consider adjusting the pH of the solvent; an acidic pH (2.5-3.5) has been shown to increase the extraction of some flavonoids.[2]
Inefficient Extraction Method: The chosen technique may not be effectively disrupting the plant matrix to release the target compound.- If using maceration, increase the extraction time and/or agitation. - Consider switching to a more advanced technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][6] - For UAE, optimize parameters such as ultrasonic power, frequency, and sonication time.[2]
Suboptimal Extraction Parameters: Temperature, time, and solid-to-liquid ratio may not be optimized.- Temperature: Gradually increase the extraction temperature. For many flavonoids, temperatures between 40°C and 80°C are effective.[4][8] However, be cautious of potential degradation at very high temperatures.[3] - Time: Increase the extraction time. Optimal times can range from minutes for UAE/MAE to several hours or days for maceration.[4] - Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can improve extraction efficiency. Ratios of 1:10 to 1:50 (g/mL) are common starting points.[4][9]
Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration.- Grind the plant material to a fine powder to increase the surface area available for extraction.[2]
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.- If possible, use plant material from a single, homogenized source for a series of experiments. - Document the source and characteristics of the plant material for each batch.
Inconsistent Experimental Conditions: Minor variations in extraction parameters can lead to different yields.- Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. - Use calibrated equipment.
Degradation of this compound Excessive Heat or Light Exposure: Flavonoid glycosides can be sensitive to high temperatures and UV light.- Avoid prolonged exposure to high temperatures. If using a heat-based method, consider performing extractions under a nitrogen atmosphere to prevent oxidation. - Protect extracts from direct light by using amber glassware or covering containers with aluminum foil.
Inappropriate pH: Extreme pH values can lead to the hydrolysis or degradation of the glycosidic bond.- Maintain a neutral or slightly acidic pH during extraction and storage unless optimization studies indicate otherwise.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general framework for UAE. Optimal parameters should be determined empirically.

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).

  • Separation:

    • Separate the extract from the solid residue by centrifugation or filtration.

  • Analysis:

    • Analyze the extract for this compound content using a validated HPLC method.

Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

RSM is a statistical approach to optimize multiple parameters simultaneously.[6][9][10]

  • Factor Selection: Identify the key independent variables affecting the extraction yield (e.g., solvent concentration, temperature, extraction time).

  • Experimental Design: Use a statistical design such as a Box-Behnken or Central Composite Design to create a set of experiments with different combinations of the selected factors.

  • Data Collection: Perform the extractions according to the experimental design and measure the this compound yield for each run.

  • Model Fitting and Analysis: Use statistical software to fit the experimental data to a polynomial equation and determine the optimal conditions for maximizing the yield.

Visualizing Experimental Workflows and Concepts

Diagram 1: General Workflow for this compound Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction_method Extraction (e.g., UAE, Maceration) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration hplc HPLC Analysis filtration->hplc quantification Quantification of This compound hplc->quantification

A general workflow for the extraction and analysis of this compound.

Diagram 2: Key Factors Influencing Extraction Yield

G cluster_factors Influencing Factors yield This compound Yield solvent Solvent Type & Concentration solvent->yield temperature Temperature temperature->yield time Time time->yield ratio Solid-to-Liquid Ratio ratio->yield particle_size Particle Size particle_size->yield ph pH ph->yield

Key parameters that influence the extraction yield of this compound.

Diagram 3: Troubleshooting Logic for Low Extraction Yield

G start Low Extraction Yield check_solvent Is the solvent system optimal? start->check_solvent adjust_solvent Adjust solvent type, concentration, or pH. check_solvent->adjust_solvent No check_method Is the extraction method efficient? check_solvent->check_method Yes adjust_solvent->check_method optimize_method Increase time/agitation or switch to UAE/MAE. check_method->optimize_method No check_params Are extraction parameters optimized? check_method->check_params Yes optimize_method->check_params optimize_params Optimize temperature, time, and solid-to-liquid ratio. check_params->optimize_params No check_prep Is sample preparation adequate? check_params->check_prep Yes optimize_params->check_prep improve_prep Reduce particle size. check_prep->improve_prep No end Improved Yield check_prep->end Yes improve_prep->end

A decision-making flowchart for troubleshooting low extraction yields.

References

Technical Support Center: Overcoming Poor Solubility of Oxytroflavoside G in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Oxytroflavoside G in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Like many flavonoids, this compound has a complex structure that can lead to poor solubility in aqueous solutions, which are commonly used in biological assays. This can hinder its study and therapeutic development.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the solubility of structurally related compounds such as Oxytroflavoside B, the recommended starting solvents are polar aprotic solvents. These include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve this compound directly in aqueous buffers, as flavonoid glycosides are often sparingly soluble in water.[3] To achieve the desired concentration in a physiological buffer, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[3]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[4] It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.

Q5: Are there any alternative methods to improve the solubility of this compound?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble flavonoids. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins. Physical methods such as sonication and gentle heating can also aid in dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo assays.

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in the chosen solvent. - The solvent may not be appropriate. - The concentration is too high. - Insufficient agitation or time.- Switch to a more suitable solvent such as DMSO or Ethanol. - Try preparing a more dilute solution. - Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., 37°C) can also be effective, but be cautious of potential compound degradation.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. - The final concentration in the aqueous buffer is above the solubility limit. - The DMSO stock solution was added too quickly.- Increase the proportion of the organic co-solvent in the final solution if the experimental design allows. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. - Consider using a surfactant or other solubilizing agent in the aqueous buffer.
Inconsistent results are observed in biological assays. - The compound may not be fully dissolved, leading to inaccurate concentrations. - The compound may be degrading in the solution.- Visually inspect the solution for any particulate matter before use. If necessary, filter the solution through a 0.22 µm syringe filter. - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Protect from light.
Cell toxicity is observed at the intended concentration of this compound. - The toxicity may be due to the compound itself. - The toxicity may be caused by the solvent (e.g., DMSO).- Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Ensure the final concentration of the organic solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Flavonoids

CompoundSolventSolubilityReference
This compound DMSOSoluble (predicted)Based on related compounds
EthanolSoluble (predicted)Based on related compounds
MethanolSoluble (predicted)Based on related compounds
PyridineSoluble (predicted)Based on related compounds
WaterPoorly soluble (predicted)General flavonoid property
Oxytroflavoside B DMSOSoluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
PyridineSoluble[2]
Quercetin 3-O-sophoroside DMSO~10 mg/mL[3]
Dimethyl formamide (DMF)~3 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's certificate of analysis.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (molecular weight in g/mol ) * 1000 mg/g = 10 * molecular weight (in mg).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution aliquot Aliquot Stock Solution vortex->aliquot Complete dissolution sonicate->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute in Assay Medium store->dilute

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Flavonoid Inhibition of the PI3K/Akt/mTOR Pathway

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation OxytroflavosideG This compound OxytroflavosideG->PI3K OxytroflavosideG->Akt OxytroflavosideG->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Preventing degradation of Oxytroflavoside G during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stabilizing Oxytroflavoside G

Disclaimer: No specific stability data for this compound is publicly available. This guide is based on established principles for the storage and handling of flavonoid glycosides and other sensitive pharmaceutical compounds. The provided protocols and recommendations should be adapted and validated for your specific experimental context.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers prevent the degradation of this compound during storage and handling.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Discoloration (e.g., yellowing, browning) of solid compound or solution Oxidation: Flavonoid structures are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This is a common degradation pathway.[1]Inert Atmosphere: Store the solid compound and solutions under an inert gas like argon or nitrogen. • Light Protection: Use amber vials or wrap containers in aluminum foil.[2] • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. • Antioxidants: For solution-based assays, consider the addition of a compatible antioxidant, but verify it doesn't interfere with your experiment.
Precipitation of the compound in aqueous buffer Poor Solubility: Flavonoid aglycones, which can form upon hydrolysis of the glycoside, are often less soluble in aqueous media than their glycosylated counterparts.[3]pH Adjustment: Check the pH of your buffer. Flavonoids can have varying solubility at different pH values.[4] • Co-solvents: Consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final solution. Ensure the final concentration is compatible with your experimental system.[5] • Stock Concentration: Avoid making large dilution steps directly into the aqueous buffer. Perform serial dilutions.[5]
Loss of biological activity in assays Chemical Degradation: The core flavonoid structure or the glycosidic bond may have been compromised due to hydrolysis, oxidation, or photolysis.Fresh Solutions: Always prepare solutions fresh for each experiment. • Stability-Indicating Assay: Perform a stability-indicating assay (e.g., HPLC) to correlate the loss of the parent compound with the loss of activity.[6][7] • Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to understand which conditions (pH, temperature, light) are most detrimental to the compound's stability.[8]
Appearance of new peaks in HPLC/LC-MS analysis Degradation Products: New peaks are indicative of degradation. Common degradation pathways include hydrolysis of the glycosidic bond to the aglycone and sugar, or oxidation of the flavonoid rings.[3][9]Characterize Degradants: If possible, use LC-MS/MS to identify the degradation products. This can provide insight into the degradation mechanism.[3] • Review Storage Conditions: Re-evaluate your storage and handling procedures based on the likely cause of degradation (e.g., if an aglycone is detected, hydrolysis is likely a factor).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[10] For short-term storage, 2-8°C may be acceptable, but this should be verified with stability studies.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: My compound is delivered as a powder in a vial. Should I be concerned about exposure to air when opening it?

Yes, exposure to oxygen and humidity can initiate degradation. It is best practice to open and weigh the compound in a controlled environment, such as a glove box with an inert atmosphere. If this is not possible, work quickly and minimize the time the container is open.

Q4: At what pH is this compound likely to be most stable?

Many flavonoid glycosides are more stable under slightly acidic conditions (pH 4-6) and are susceptible to degradation in alkaline (basic) conditions.[4][11] However, the optimal pH should be determined experimentally for this compound.

Q5: Can I expose solutions of this compound to fluorescent lab lighting?

It is best to minimize exposure to all light sources, including ambient lab lighting, as flavonoids can be susceptible to photolytic degradation.[2] Use amber vials or foil-wrapped containers and keep solutions in the dark as much as possible.

Data Presentation: Stability Assessment of this compound

The following table template can be used to summarize data from a stability study. The percentage of this compound remaining is typically determined by a stability-indicating HPLC method.[12]

Condition Time Point % this compound Remaining Appearance of Solution Degradation Products Detected (e.g., Peak Area %)
-20°C (Solid) 1 month99.8%N/ANot Detected
3 months99.5%N/ANot Detected
6 months99.2%N/ANot Detected
4°C (in Buffer pH 5.0) 24 hours98.5%Clear, colorlessDegradant 1 (0.8%)
72 hours95.2%Clear, colorlessDegradant 1 (3.5%)
25°C (in Buffer pH 7.4) 24 hours85.1%Slight yellow tintDegradant 1 (10.2%), Degradant 2 (2.1%)
72 hours60.5%YellowDegradant 1 (25.8%), Degradant 2 (8.9%)
40°C (in Buffer pH 7.4) 24 hours55.3%YellowDegradant 1 (30.1%), Degradant 2 (10.5%)
Light Exposure (25°C) 24 hours70.2%Clear, colorlessDegradant 3 (22.5%)

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study

This study is designed to identify the primary factors that cause the degradation of this compound, which is essential for developing a stability-indicating analytical method.[8][11]

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation: Incubate the solid powder at 70°C for 24 and 72 hours. Also, incubate a solution (in a neutral buffer, e.g., pH 7.0) at 70°C for 24 and 72 hours.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) to a photostability chamber with a light source compliant with ICH Q1B guidelines. Also, expose a control sample wrapped in foil to the same temperature conditions.

3. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection at a relevant wavelength for flavonoids, typically around 280 nm or 350 nm).[13]

  • Quantify the peak area of the intact this compound and any new peaks that appear.

  • Calculate the percentage of degradation.

Diagram 1: Factors Influencing Flavonoid Glycoside Degradation

cluster_compound Temperature High Temperature OG This compound Temperature->OG pH Extreme pH (esp. Alkaline) pH->OG Light UV/Visible Light Light->OG Oxygen Oxygen / Oxidizing Agents Oxygen->OG Moisture Moisture / Water Moisture->OG Aglycone Aglycone + Sugar (Hydrolysis) OG->Aglycone Oxidized Oxidized Products (Ring Cleavage) OG->Oxidized Photodegradants Photodegradation Products OG->Photodegradants

Caption: Key environmental factors leading to the degradation of a flavonoid glycoside.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow A 1. Develop Stability- Indicating HPLC Method B 2. Conduct Forced Degradation Study (Heat, Light, pH, Oxid.) A->B C 3. Identify Degradation Pathways & Products B->C D 4. Design Long-Term & Accelerated Stability Study C->D E 5. Analyze Samples at Time Points D->E F 6. Determine Shelf-Life & Optimal Storage Conditions E->F

Caption: A systematic workflow for evaluating the stability of a new compound.

Diagram 3: Hypothetical Signaling Pathway for this compound

Many natural products exert their biological effects by modulating G-protein coupled receptor (GPCR) signaling.[14] Understanding the target pathway is crucial, as degradation of the compound could alter its binding affinity and downstream signaling.

cluster_pathway Hypothetical GPCR Signaling OG This compound (Ligand) GPCR GPCR (Receptor) OG->GPCR Binds G_Protein G-Protein (Transducer) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Caption: A generalized GPCR signaling cascade, a potential mechanism of action for this compound.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Oxytroflavoside G. By following this structured troubleshooting guide, users can systematically diagnose and resolve common problems to achieve optimal peak symmetry and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is an asymmetrical distortion where the latter half of a chromatographic peak is broader than the front half.[1] An ideal peak should be symmetrical, known as a Gaussian peak. For this compound, a flavonoid glycoside, this issue is problematic as it can obscure the resolution from nearby impurities, decrease the accuracy of integration and quantification, and reduce overall sensitivity.[2]

Q2: What are the most likely causes of peak tailing for a polar compound like this compound on a reverse-phase column?

A2: The most common causes stem from secondary chemical interactions or physical issues within the HPLC system. For polar flavonoid glycosides, the primary suspect is often unwanted interactions with the stationary phase, particularly with acidic silanol groups on the silica surface.[1][2] Other significant causes include improper mobile phase pH, column contamination or degradation, sample overload, and extra-column volume.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor. This compound, like other flavonoids, has acidic phenolic groups. If the mobile phase pH is not optimal, it can lead to inconsistent ionization of both the analyte and residual silanol groups on the column's silica packing. Operating at a low pH (e.g., 2.5-3.5) typically protonates the silanol groups, minimizing their ability to interact with the analyte and thereby reducing peak tailing.[1] Using a buffer is essential to maintain a stable pH.[3]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. A standard C18 column can be used for the separation of this compound.[4] However, columns made with high-purity silica and those that are "end-capped" are highly recommended. End-capping chemically treats the silica surface to block many of the residual silanol groups, which significantly improves the peak shape for polar and basic analytes by preventing secondary interactions.[3]

Q5: My peak tailing started suddenly after several successful runs. What should I check first?

A5: If peak tailing appears suddenly and affects all peaks, the issue is likely physical. The most common culprits are a partially blocked inlet frit on the column or the formation of a void at the column inlet.[2][3] This can be caused by particulate matter from unfiltered samples or mobile phase precipitation. Start by checking for a pressure increase, then consider backflushing the column or replacing the guard column.[1]

Systematic Troubleshooting Guide

Peak tailing can arise from multiple sources. A systematic approach is crucial to efficiently identify and resolve the issue. The following guide provides a step-by-step protocol.

Step 1: Initial Assessment & Diagnosis

First, carefully observe the chromatogram to determine the nature of the tailing.

  • Scenario A: All Peaks are Tailing. This typically points to a physical problem occurring before the separation begins.

  • Scenario B: Only the this compound Peak (and other polar analytes) is Tailing. This suggests a chemical interaction issue between the analyte and the stationary phase.[2]

Step 2: Troubleshooting Workflow

The logical workflow for troubleshooting is visualized in the diagram below. Start with the simplest and most common fixes before moving to more complex solutions.

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_issues Likely Physical Issue check_all_peaks->physical_issues Yes chemical_issues Likely Chemical Interaction check_all_peaks->chemical_issues No check_frit Check for Blocked Frit (High Backpressure?) physical_issues->check_frit backflush Action: Backflush or Replace Column/Frit check_frit->backflush Yes check_void Check for Column Void check_frit->check_void No solved Problem Resolved backflush->solved replace_column Action: Replace Column check_void->replace_column Yes check_extracolumn Check Extra-Column Volume (Tubing, Connections) check_void->check_extracolumn No replace_column->solved optimize_tubing Action: Use shorter, narrower ID tubing. Check fittings. check_extracolumn->optimize_tubing Yes check_extracolumn->solved No optimize_tubing->solved check_ph Is Mobile Phase pH Optimized? (pH 2.5-3.5 with buffer) chemical_issues->check_ph adjust_ph Action: Adjust pH with acid (e.g., 0.1% Formic/Acetic Acid) check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->solved dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column_chem Is Column Chemistry Suitable? (e.g., End-capped C18) check_overload->check_column_chem No dilute_sample->solved change_column Action: Use a high-purity, end-capped column check_column_chem->change_column No check_column_chem->solved Yes change_column->solved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Troubleshooting Actions and Experimental Protocols

This table summarizes the potential causes and the detailed actions to resolve them.

Potential Cause Diagnostic Symptom(s) Recommended Action & Experimental Protocol
Chemical Interactions
Secondary Silanol Interactions Tailing specific to polar analytes like this compound.Protocol: Mobile Phase pH Adjustment 1. Prepare the aqueous mobile phase (e.g., water) with an acidic modifier. Start with 0.1% formic acid or acetic acid to achieve a pH between 2.5 and 3.5.[5] 2. Ensure the mobile phase is well-mixed and degassed. 3. Equilibrate the column with the new mobile phase for at least 15-20 column volumes. 4. Inject the this compound standard and observe the peak shape. A significant improvement indicates silanol interactions were the primary cause.[1]
Column Overload (Mass) Peak shape resembles a right triangle; retention time may decrease as concentration increases.[3]Protocol: Sample Dilution Study 1. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent. 2. Inject the most dilute sample first and proceed to the most concentrated. 3. Observe the peak shape. If the tailing factor improves significantly at lower concentrations, the original sample was overloaded.[3]
Inappropriate Column Chemistry Persistent tailing even after mobile phase optimization.Protocol: Column Change 1. Switch to a modern, high-purity, end-capped C18 column. These are designed to minimize residual silanol activity.[3] 2. If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield silanols.
Physical / System Issues
Column Contamination Gradual increase in peak tailing and backpressure over several runs.Protocol: Column Washing Procedure 1. Disconnect the column from the detector. 2. Flush the column in the reverse direction (if permitted by the manufacturer) with a series of solvents. A typical sequence for a C18 column is: Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Mobile Phase (without buffer). 3. Reconnect the column in the forward direction and equilibrate thoroughly with the mobile phase.
Column Void / Bed Deformation Sudden onset of tailing for all peaks, often accompanied by split peaks or a drop in backpressure.[1][3]Protocol: Column Replacement 1. Replace the guard column first, if one is in use. If the problem is resolved, the guard column was the issue. 2. If there is no guard column or the problem persists, replace the analytical column.[1]
Extra-Column Volume Broadening and tailing of all peaks, especially those that elute early.Protocol: System Optimization 1. Inspect all tubing between the injector and the detector. Replace any wide-bore or excessively long tubing with narrow-bore (e.g., 0.12 mm ID) PEEK tubing. 2. Check all fittings to ensure they are properly seated and not contributing to dead volume.
Co-eluting Impurity A small "shoulder" on the tail of the main peak.Protocol: Method Adjustment 1. Slightly alter the mobile phase composition (e.g., change the organic-to-aqueous ratio by 2-5%) to see if the shoulder resolves into a separate peak. 2. If available, use a photodiode array (PDA) detector to check the spectral purity across the peak. A change in the UV spectrum across the peak indicates an impurity.

References

Technical Support Center: Improving the In Vivo Bioavailability of Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This technical support center provides targeted guidance for researchers encountering challenges with the in vivo bioavailability of Oxytroflavoside G. The information is presented in a question-and-answer format to directly address specific experimental issues. While direct experimental data on this compound is limited in publicly available literature, this guide leverages established principles of flavonoid pharmacology and provides general troubleshooting strategies and experimental protocols that can be adapted for this specific compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?

Low oral bioavailability of flavonoids like this compound is a common challenge. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: Flavonoid glycosides, while generally more water-soluble than their aglycone forms, can still exhibit limited solubility in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Limited Intestinal Permeability: The large and polar nature of glycosylated flavonoids can hinder their passage across the intestinal epithelial barrier. While some flavonoid glycosides can be absorbed intact, this process is often inefficient.

  • Enzymatic Metabolism:

    • Intestinal Metabolism: Once absorbed into enterocytes, flavonoids undergo extensive phase II metabolism, primarily glucuronidation and sulfation, which facilitates their efflux back into the intestinal lumen or into the portal circulation for further metabolism in the liver.

    • Microbial Metabolism: The gut microbiota can hydrolyze the glycosidic bond of flavonoids, releasing the aglycone, which can then be absorbed or further metabolized by gut bacteria into smaller phenolic compounds.

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump flavonoids and their metabolites out of intestinal cells, reducing net absorption.

Q2: What are the initial steps we should take to troubleshoot the poor bioavailability of this compound?

  • Characterize Physicochemical Properties: Confirm the aqueous solubility and lipophilicity (LogP) of your specific batch of this compound. Variability in purity or crystalline form can affect solubility.

  • In Vitro Permeability Assessment: Utilize an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound. This can help determine if poor permeability is a primary contributor to low bioavailability.

  • Metabolic Stability Assays: Incubate this compound with liver microsomes or S9 fractions (from the relevant species) to evaluate its susceptibility to phase I and phase II metabolism. This will provide insights into its metabolic clearance.

  • Investigate the Role of Gut Microbiota: Conduct in vitro fecal fermentation studies to understand how the gut microbiota metabolizes this compound.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
Active Efflux by Transporters (e.g., P-gp, BCRP) Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil for P-gp, Ko143 for BCRP).A significant increase in the apical-to-basolateral transport of this compound in the presence of the inhibitor suggests it is a substrate for that efflux transporter.
Poor Paracellular Transport Assess the integrity of the Caco-2 monolayer using a marker like Lucifer yellow.If the monolayer integrity is good, poor paracellular transport is likely due to the size and charge of this compound.
Low Transcellular Permeability This is inherent to the molecule's structure.Focus on formulation strategies to improve permeability (see below).
Issue 2: Rapid Disappearance of this compound in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Extensive First-Pass Metabolism Analyze plasma samples for major metabolites (glucuronides and sulfates) of this compound.High levels of metabolites relative to the parent compound confirm extensive first-pass metabolism.
Rapid Elimination Conduct a full pharmacokinetic study to determine the elimination half-life (t½) and clearance (CL).A short half-life and high clearance indicate rapid elimination from the body.
Gut Microbiota Degradation Analyze fecal samples for metabolites of this compound.Identification of specific microbial metabolites will confirm the role of the gut microbiota in its degradation.

Strategies to Enhance Bioavailability

Based on the general principles of improving flavonoid bioavailability, the following strategies can be explored for this compound.

Strategy Principle Potential Advantages Considerations
Nanoformulations Encapsulating this compound in nanoparticles (e.g., nanoemulsions, liposomes, solid lipid nanoparticles) can increase its solubility, protect it from degradation, and enhance its absorption.Improved solubility and stability, potential for targeted delivery.Formulation development can be complex and requires specialized equipment.
Co-administration with Absorption Enhancers Certain compounds can transiently open tight junctions between intestinal cells or inhibit efflux transporters, thereby increasing drug absorption. A well-known example is piperine.Simple to implement in preclinical studies.Potential for off-target effects and toxicity of the absorption enhancer.
Structural Modification Chemical modification of the this compound molecule, such as methylation or acylation, can improve its lipophilicity and metabolic stability.Can fundamentally improve the pharmacokinetic properties of the compound.Requires medicinal chemistry expertise and may alter the pharmacological activity.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Add this compound (at a relevant concentration) to the apical (AP) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

  • Efflux Study (Basolateral to Apical):

    • Add this compound to the BL chamber.

    • Collect samples from the AP chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and basic pharmacokinetic parameters of this compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway of Flavonoid Glycoside Absorption

flavonoid_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Vein / Systemic Circulation Flavonoid Glycoside Flavonoid Glycoside Intact Glycoside Intact Glycoside Flavonoid Glycoside->Intact Glycoside SGLT1 / GLUT2 Aglycone Aglycone Flavonoid Glycoside->Aglycone LPH / Gut Microbiota (Hydrolysis) Intact Glycoside->Aglycone β-glucosidase Metabolites (Glucuronides, Sulfates) Metabolites (Glucuronides, Sulfates) Aglycone->Metabolites (Glucuronides, Sulfates) UGTs, SULTs Metabolites (Glucuronides, Sulfates)->Flavonoid Glycoside Efflux (P-gp, BCRP) Absorbed Metabolites Absorbed Metabolites Metabolites (Glucuronides, Sulfates)->Absorbed Metabolites

Caption: Putative absorption pathway of flavonoid glycosides in the intestine.

Experimental Workflow for Improving Bioavailability

bioavailability_workflow Start Start Low Bioavailability of this compound Low Bioavailability of this compound Start->Low Bioavailability of this compound Troubleshooting Troubleshooting Low Bioavailability of this compound->Troubleshooting Formulation Strategy Formulation Strategy Troubleshooting->Formulation Strategy Identify Limiting Factor (Solubility, Permeability, Metabolism) In Vitro Evaluation In Vitro Evaluation Formulation Strategy->In Vitro Evaluation Select Approach (Nanoformulation, Co-administration, etc.) In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Evaluation->In Vivo Pharmacokinetic Study Promising Results Bioavailability Improved? Bioavailability Improved? In Vivo Pharmacokinetic Study->Bioavailability Improved? Bioavailability Improved?->Formulation Strategy No, Re-evaluate End End Bioavailability Improved?->End Yes

Caption: Logical workflow for addressing low bioavailability of a compound.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The experimental protocols provided are general templates and should be optimized for specific laboratory conditions and research objectives. All animal studies must be conducted in accordance with relevant ethical guidelines and regulations.

Technical Support Center: Matrix Effects in LC-MS Analysis of Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Oxytroflavoside G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are matrix effects a concern for its analysis?

This compound is a flavonoid glycoside, a class of natural products found in various plant species, including some within the Oxytropis genus. Its analysis by LC-MS is susceptible to matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample matrix. These effects, manifesting as ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Given the complexity of plant extracts and biological samples where this compound might be analyzed, understanding and mitigating matrix effects is crucial for reliable data.

Q2: What are the common sources of matrix effects in the analysis of flavonoid glycosides like this compound?

Common sources of matrix effects include:

  • Endogenous matrix components: In plant extracts, these can be other flavonoids, phenolic acids, lipids, sugars, and pigments that co-extract with this compound.[1] In biological matrices (e.g., plasma, urine), phospholipids, proteins, and salts are major contributors.

  • Sample preparation reagents: Buffers, salts, and detergents used during extraction and sample processing can interfere with ionization.[2]

  • Chromatographic conditions: Poor separation of this compound from matrix components can lead to co-elution and subsequent ion suppression or enhancement.

Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A common qualitative method is the post-column infusion experiment . A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. Any significant dip or rise in the constant signal of this compound as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.

Q4: What is the most effective way to compensate for matrix effects for accurate quantification of this compound?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[3] An ideal SIL-IS for this compound would be a version of the molecule where several atoms are replaced with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Since the SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to accurate quantification. While a specific SIL-IS for this compound may not be commercially available, a labeled analog of a structurally similar flavonoid glycoside could be a suitable alternative.

Q5: If a stable isotope-labeled internal standard is not available, what are other strategies to mitigate matrix effects?

Several strategies can be employed:

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

  • Standard addition: The sample is divided into several aliquots, and increasing known amounts of an this compound standard are added to each. By extrapolating the signal back to zero concentration, the endogenous concentration can be determined, accounting for matrix effects in that specific sample.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. This approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.

  • Improved sample preparation: Employ more rigorous cleanup techniques to remove interfering compounds before LC-MS analysis.[4]

  • Chromatographic optimization: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can improve the separation of this compound from matrix interferences.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of this compound peak area between injections of the same sample. Inconsistent matrix effects due to variable co-eluting interferences.1. Improve Sample Cleanup: Implement a more effective sample preparation method such as Solid Phase Extraction (SPE) to remove a broader range of interferences. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS will co-elute and experience the same matrix effects, allowing for reliable normalization. 3. Optimize Chromatography: Enhance the separation between this compound and interfering peaks by modifying the gradient, mobile phase, or column chemistry.
Low or no signal for this compound in spiked matrix samples compared to standards in pure solvent (Ion Suppression). Co-eluting matrix components are competing with this compound for ionization.1. Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression. 2. Modify Chromatography: Adjust the chromatographic method to shift the elution of this compound to a region with less ion suppression. 3. Enhance Sample Preparation: Use techniques like Liquid-Liquid Extraction (LLE) or more selective SPE sorbents to remove the specific interfering compounds. 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Higher than expected signal for this compound in matrix samples (Ion Enhancement). Co-eluting matrix components are facilitating the ionization of this compound.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to ensure both standards and samples experience similar enhancement. 2. Standard Addition: Use the standard addition method for quantification in complex matrices. 3. Improve Chromatographic Separation: Separate this compound from the enhancing compounds.
Inconsistent calibration curve linearity when using matrix-matched standards. The blank matrix itself has variability or contains endogenous levels of this compound.1. Source a more consistent blank matrix: If possible, pool several sources of blank matrix to homogenize it. 2. Use a surrogate matrix: If a true blank matrix is unavailable, a similar matrix free of the analyte can be used. 3. Employ the standard addition method: This method is sample-specific and can overcome issues with inconsistent blank matrices.

Experimental Protocols

Generic Sample Preparation Protocol for this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

a. Extraction:

  • Weigh approximately 1 gram of homogenized and lyophilized plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent consisting of methanol:water:formic acid (80:19:1, v/v/v).

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

b. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute this compound and other flavonoids with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Post-Column Infusion Experiment to Detect Matrix Effects
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS system with the analytical column in place.

  • Using a T-junction, infuse the this compound standard solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet at a low flow rate (e.g., 10 µL/min).

  • Monitor the signal of the [M+H]⁺ or [M-H]⁻ ion for this compound in the mass spectrometer.

  • Once a stable baseline signal is achieved, inject a prepared blank matrix extract.

  • Observe the baseline for any deviations as the chromatogram runs. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis plant_material Plant Material extraction Extraction (Methanol/Water/Formic Acid) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification final_result final_result quantification->final_result Final Result

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_verification Verification start Inaccurate Quantification of This compound ion_suppression Ion Suppression? start->ion_suppression ion_enhancement Ion Enhancement? start->ion_enhancement poor_reproducibility Poor Reproducibility? start->poor_reproducibility improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) ion_suppression->improve_cleanup optimize_chroma Optimize Chromatography ion_suppression->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard ion_suppression->use_sil_is dilute_sample Dilute Sample ion_suppression->dilute_sample ion_enhancement->optimize_chroma ion_enhancement->use_sil_is matrix_matched Use Matrix-Matched Calibration ion_enhancement->matrix_matched standard_addition Use Standard Addition ion_enhancement->standard_addition poor_reproducibility->improve_cleanup poor_reproducibility->optimize_chroma poor_reproducibility->use_sil_is accurate_quantification Accurate Quantification use_sil_is->accurate_quantification matrix_matched->accurate_quantification standard_addition->accurate_quantification

Caption: Troubleshooting flowchart for matrix effects.

References

Enhancing the stability of Oxytroflavoside G in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific stability profile of Oxytroflavoside G (CAS: 252248-89-8) is limited.[1] The following guidance is based on the well-documented physicochemical properties and stability challenges common to flavonoid glycosides, a class to which this compound belongs.[2][3][4] Researchers should use this information as a starting point and adapt the methodologies for their specific formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound and similar flavonoid glycosides.

Q1: My this compound formulation is showing a significant loss of potency over a short period. What are the likely causes and how can I fix it?

A1: Rapid potency loss in flavonoid formulations is typically due to chemical degradation. The primary culprits are hydrolysis, oxidation, and pH-mediated degradation.

Potential Causes & Solutions:

  • Oxidation: The polyhydroxylated phenolic structure of flavonoids makes them highly susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[5]

    • Solution: Add antioxidants and chelating agents to your formulation. Protect the formulation from light by using amber vials or other light-blocking packaging.[6] Purge the formulation buffer and the container headspace with an inert gas like nitrogen or argon to remove oxygen.

  • Hydrolysis: As a glycoside, this compound can undergo hydrolysis, especially under acidic or basic conditions, cleaving the sugar moiety from the aglycone.[7] This changes the molecule's identity and biological activity.

    • Solution: Maintain the formulation pH within a stable range, typically between pH 4 and 6, using a suitable buffering system (e.g., citrate, acetate).[7][8] Conduct a pH-stability profile study to determine the optimal pH for maximum stability.

  • Incompatible Excipients: Some excipients can contain reactive impurities (e.g., peroxides in polyethylene glycols (PEGs)) that can accelerate degradation.

    • Solution: Ensure all excipients are of high purity and low in reactive impurities. Screen excipients for compatibility with this compound before finalizing the formulation.

Q2: I'm observing a color change in my aqueous formulation of this compound, from colorless/pale yellow to a darker yellow or brown. What does this indicate?

A2: Color change is a common indicator of flavonoid degradation. It is often associated with the oxidation of the phenolic rings, leading to the formation of quinone-type structures and other chromophoric degradation products.

Potential Causes & Solutions:

  • Oxidative Degradation: Exposure to oxygen, light, or metal ions is the most common cause.

    • Solution: Implement the same protective measures as for potency loss: use antioxidants (e.g., ascorbic acid, BHT), chelating agents (e.g., EDTA), and protect from light and oxygen.[9]

  • Alkaline pH: Flavonoids are notoriously unstable in alkaline conditions (pH > 7), which can cause rapid auto-oxidation and associated color changes.[7][10]

    • Solution: Strictly control the pH of your formulation using an appropriate buffer system to maintain a slightly acidic to neutral pH.

Q3: this compound is precipitating out of my aqueous solution. How can I improve its solubility and prevent this?

A3: Flavonoids, even in their more hydrophilic glycoside form, often exhibit poor water solubility, a challenge frequently described as being like "brick dust" (low solubility and high melting point).[3][4] Precipitation occurs when the concentration exceeds its thermodynamic solubility limit in the chosen solvent system.

Potential Causes & Solutions:

  • Low Aqueous Solubility: This is an intrinsic property of many flavonoids.[3]

    • Solution 1: Co-solvents: Incorporate pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEGs to increase the polarity range of the solvent system.

    • Solution 2: Surfactants: Use non-ionic surfactants (e.g., Polysorbate 80, Cremophor® EL) to form micelles that can encapsulate the flavonoid molecule, increasing its apparent solubility.

    • Solution 3: Complexation Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the flavonoid, significantly enhancing its aqueous solubility and stability.[11]

  • pH-Dependent Solubility: The solubility of flavonoids can be pH-dependent due to their acidic phenolic hydroxyl groups.

    • Solution: Evaluate the solubility of this compound across a range of pH values to identify a pH where it is most soluble. Often, a slightly acidic pH is optimal.

  • Recrystallization: If an amorphous form was used, it might be converting to a less soluble, more stable crystalline form over time.

    • Solution: Include crystallization inhibitors in your formulation, such as polymers like PVP or HPMC, which are often used in creating stable amorphous solid dispersions.[12]

Data Presentation: Stabilizing Excipients for Flavonoid Formulations

The following table summarizes common excipients used to address stability and solubility challenges in flavonoid formulations.

Challenge Excipient Class Examples Mechanism of Action Typical Concentration Range
Oxidation AntioxidantsAscorbic Acid, Butylated Hydroxytoluene (BHT), Sodium MetabisulfiteAct as sacrificial agents, reacting with free radicals to protect the active ingredient.0.01% - 0.2% w/v
Chelating AgentsDisodium Edetate (EDTA)Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.0.01% - 0.1% w/v
Hydrolysis / pH Shift Buffering AgentsCitrate Buffer, Acetate Buffer, Phosphate BufferMaintain the pH of the formulation in a range where the drug is most stable.10 - 100 mM
Poor Solubility Co-solventsPropylene Glycol, Ethanol, Glycerin, PEG 400Modify the polarity of the solvent system to increase drug solubility.5% - 40% v/v
SurfactantsPolysorbate 80, Poloxamer 188, Cremophor®Form micelles to encapsulate the drug, increasing its apparent solubility.0.1% - 5% w/v
Complexing AgentsHydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms water-soluble inclusion complexes with the drug molecule.1% - 20% w/v
Physical Instability Polymers / Viscosity ModifiersHPMC, PVP, CarbomerInhibit crystallization; increase viscosity to prevent aggregation and settling.0.1% - 2% w/v

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study for this compound

Objective: To identify potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.[13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the this compound solution to the following stress conditions in separate, clearly labeled vials.[7][13] Include an unstressed control sample kept at 4°C for comparison.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at 5, 15, 30, and 60 minutes (base-catalyzed degradation is often rapid).[10]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Analyze at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

    • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, including the control, using a suitable HPLC-UV/DAD method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent this compound peak.

    • Identify new peaks corresponding to degradation products.

    • Use a Diode Array Detector (DAD) to check for peak purity of the parent peak to ensure it is not co-eluting with any degradants.[14]

Protocol 2: Baseline Stability-Indicating HPLC-UV Method for Flavonoid Glycosides

Objective: To provide a starting point for the quantitative analysis of this compound and the separation of its potential degradation products.[15][16]

Methodology:

Parameter Condition Rationale/Notes
Instrument High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detector (DAD)DAD is crucial for assessing peak purity and identifying the optimal detection wavelength.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 is a versatile stationary phase suitable for the separation of moderately polar compounds like flavonoids.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides an acidic pH to sharpen peaks and suppress the ionization of phenolic hydroxyl groups.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 60% B; 25-30 min: 60% to 10% B; 30-35 min: 10% BA gradient is necessary to elute both the polar glycoside and potentially less polar degradation products (aglycone). This is a starting point and must be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Detection Wavelength Scan from 200-400 nm. Select a wavelength of maximum absorbance (typically ~270 nm or ~350 nm for flavonoids).Monitor at multiple wavelengths if degradants have different absorbance maxima.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector sensitivity.

Mandatory Visualizations

G cluster_pathway Hypothetical Degradation Pathway of this compound A This compound (Flavonoid Glycoside) B Aglycone + Sugar Moiety A->B  Hydrolysis  (Acid/Base) C Oxidized Aglycone (Quinone-type structures) A->C Oxidation (O₂, Light, Metal Ions)   B->C Oxidation   D Ring-Fission Products (Phenolic Acids) C->D Further Oxidation  

Caption: Hypothetical degradation routes for a flavonoid glycoside.

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Formulation with this compound stress Conduct Forced Degradation Study prep->stress storage Place Formulation on ICH Stability Stations (Long-term & Accelerated) prep->storage method Develop & Validate Stability-Indicating HPLC Method stress->method analyze Analyze Samples (Assay, Degradants, pH, etc.) method->analyze  Use Validated Method pull Pull Samples at Timepoints storage->pull pull->analyze report Evaluate Data & Determine Shelf-life analyze->report

Caption: Workflow for conducting a pharmaceutical stability study.

G cluster_logic Decision Tree for Enhancing Formulation Stability start Instability Observed (e.g., Degradation, Precipitation) cause Identify Primary Cause start->cause solubility Poor Solubility / Precipitation cause->solubility Precipitation degradation Chemical Degradation (Color change, Potency loss) cause->degradation Degradation sol_strat Add Solubilizer (Co-solvent, Surfactant, Cyclodextrin) solubility->sol_strat deg_cause Degradation Type? degradation->deg_cause oxidation Oxidation deg_cause->oxidation vs. Control hydrolysis Hydrolysis deg_cause->hydrolysis In H₂O₂ ox_strat Add Antioxidant & Chelating Agent. Protect from Light/O₂. oxidation->ox_strat hyd_strat Optimize pH with Buffer System hydrolysis->hyd_strat

Caption: Logic chart for selecting a formulation stabilization strategy.

Frequently Asked Questions (FAQs)

Q: What is the most critical environmental factor affecting the stability of this compound? A: For most flavonoids, pH and oxygen are the most critical factors. Flavonoid glycosides are highly susceptible to degradation in neutral to alkaline aqueous solutions due to auto-oxidation.[7] Therefore, maintaining a controlled, slightly acidic pH is paramount for stability in liquid formulations.

Q: Does the glycoside (sugar) portion of this compound improve its stability? A: Yes, generally, glycosylation improves the stability of a flavonoid compared to its corresponding aglycone (the non-sugar part).[17][18] The sugar moiety can protect the core flavonoid structure, particularly from enzymatic degradation, and can significantly enhance thermal stability.[18]

Q: Can I use elevated temperatures to accelerate my stability study (e.g., Arrhenius equation)? A: While accelerated stability testing at elevated temperatures (e.g., 40°C as per ICH guidelines) is standard practice, caution is advised.[6] Flavonoids can exhibit complex degradation kinetics that may not follow simple Arrhenius behavior. High temperatures can induce degradation pathways not relevant to long-term storage at room temperature. Therefore, data from accelerated studies should always be confirmed with long-term, real-time stability data.

Q: My formulation contains other active ingredients. Could they affect the stability of this compound? A: Absolutely. Excipient and drug-drug interactions can significantly impact stability. For example, if another active has a basic character, it could raise the micro-environmental pH and accelerate the degradation of this compound. Conversely, other components could have an antioxidant effect and improve its stability. Full compatibility studies are essential for multi-component formulations.

Q: How should I store my stock solutions and finalized formulations of this compound? A: Based on general flavonoid properties, stock solutions (especially in organic solvents like methanol or DMSO) should be stored at -20°C or -80°C and protected from light. Final aqueous formulations should be stored at refrigerated temperatures (2-8°C), protected from light, and in containers with minimal headspace to reduce oxygen exposure.

References

Technical Support Center: Refinement of Oxytroflavoside G Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Oxytroflavoside G and related flavonoid glycosides using chromatographic techniques.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound and other flavonoid glycosides.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution/Peak Tailing in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape for phenolic compounds like flavonoids.
Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Use a mobile phase additive (e.g., trifluoroacetic acid) to minimize silanol interactions. Consider a different column chemistry (e.g., phenyl-hexyl instead of C18).
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Low Recovery of this compound Irreversible adsorption to the stationary phase.For column chromatography, consider using a different adsorbent like polyamide or Sephadex LH-20, which are known to be effective for flavonoid separation.[1] In HPLC, try a different stationary phase or add a competitive agent to the mobile phase.
Degradation of the compound during purification.Flavonoid glycosides can be sensitive to heat and pH.[2] Avoid high temperatures and extreme pH conditions during extraction and purification. Work quickly and, if necessary, use a cooled autosampler and column compartment.
Incomplete elution from the column.Increase the strength of the elution solvent in a stepwise or gradient manner. Ensure the elution volume is sufficient to recover the compound completely.
Co-elution with Impurities Similar polarity of this compound and impurities.Employ a two-dimensional (2D) HPLC approach.[1][3][4] This involves using two columns with different selectivities (e.g., ODS C18 followed by an XCharge C18) to resolve complex mixtures.[4]
Insufficient separation efficiency of the chromatographic system.For High-Speed Counter-Current Chromatography (HSCCC), optimize the two-phase solvent system to achieve a suitable partition coefficient (K value) for the target compound.[5]
Variable Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is well-mixed and degassed.
Changes in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Column aging or contamination.Regularly clean and regenerate the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification protocol for this compound?

A1: A recommended approach is to start with a crude extract of Oxytropis falcata and perform a preliminary fractionation using macroporous resin or polyamide column chromatography to enrich the flavonoid glycoside fraction.[6] Subsequently, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating individual compounds. A two-dimensional (2D) preparative HPLC method has been successfully used for the separation of Oxytroflavosides A-D, F, and G from Oxytropis falcata.[1][3][4]

Q2: Which chromatographic techniques are most suitable for the purification of this compound?

A2: Several chromatographic methods are effective for purifying flavonoid glycosides like this compound:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique ideal for isolating pure compounds. Reverse-phase columns (e.g., C18, phenyl) are commonly used with mobile phases consisting of water and an organic solvent like methanol or acetonitrile.[7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption and sample degradation. It is particularly useful for separating compounds from complex crude extracts.[5][6][9]

  • Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the total flavonoids from a crude plant extract and remove sugars and other highly polar impurities.[10][11]

  • Sephadex LH-20 Column Chromatography: This size-exclusion and adsorption chromatography is effective for separating flavonoids based on their polarity and molecular size.[1]

Q3: How can I improve the purity of my isolated this compound?

A3: To achieve high purity (e.g., >98%), a multi-step purification strategy is often necessary. A 2D-HPLC method, which utilizes two columns with different separation selectivities, has been shown to be very effective in separating complex mixtures of flavonoid glycosides from Oxytropis falcata.[1][3][4] For instance, an ODS C18 column can be used for the first dimension, followed by an XCharge C18 column for the second dimension to separate co-eluting compounds.[4]

Q4: What are the key considerations for the stability of this compound during purification?

A4: Flavonoid glycosides can be susceptible to degradation. The presence of multiple hydroxyl groups can make them prone to oxidation, especially at high temperatures and pH.[2] The glycosidic bond can also be hydrolyzed under acidic conditions. It is advisable to work at moderate temperatures, avoid harsh acidic or basic conditions, and minimize the duration of the purification process.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of flavonoid glycosides, which can serve as a reference for optimizing the purification of this compound.

Table 1: Purity and Recovery of Flavonoid Glycosides with Different Chromatographic Methods

Flavonoid Glycoside(s)Plant SourceChromatographic MethodPurity AchievedRecovery YieldReference
Oxytroflavosides A-D, F, GOxytropis falcata2D Preparative HPLC>98%Not Reported[1][3][4]
Six Flavonoid GlycosidesPsidium guajavaHSCCC & Semi-Prep HPLC95.4% - 99.7%Not Reported[5]
Total FlavonoidsSophora tonkinensisMacroporous Resin (AB-8)57.82% (from 12.14%)84.93%[11]
Total FlavonoidsPolygonum perfoliatumMacroporous Resin & Polyamide59.02% (from 12.74%)Not Reported[10]
Kaempferol DiglycosidesPrunus spinosaPreparative HPLC92.45% - 99.79%84.8% - 94.5%[7]
Quercetin and KaempferolAzadirachta indicaPreparative HPLC86.67% and 89.23%Not Reported[8]

Table 2: Example Chromatographic Conditions for Flavonoid Glycoside Purification

MethodColumn/Stationary PhaseMobile Phase/Solvent SystemFlow RateDetectionReference
2D Prep HPLC (for Oxytroflavosides) 1st Dim: ODS C18; 2nd Dim: XCharge C18Acetonitrile-Water gradientsNot specifiedNot specified[4]
HSCCC Not Applicablen-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v)2.0 mL/min254 nm[5]
Preparative HPLC XBridge Prep C180.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v)13.6 mL/minNot specified[7]
Macroporous Resin AB-8 ResinAdsorption: Sample solution; Desorption: Ethanol-water gradient2 BV/hNot specified[11]

Experimental Protocols

Protocol 1: Two-Dimensional Preparative HPLC for this compound Purification

This protocol is based on the successful separation of 3-hydroxy-3-methylglutaryl flavonoid glycosides, including Oxytroflavosides, from Oxytropis falcata.[4]

  • Sample Preparation: Start with a pre-purified fraction of total flavonoids from Oxytropis falcata obtained by methods such as macroporous resin chromatography. Dissolve the sample in a suitable solvent (e.g., methanol).

  • First Dimension Separation:

    • Column: ODS C18 preparative column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Procedure: Inject the sample and collect the fractions containing the target compounds based on the chromatogram.

  • Second Dimension Separation:

    • Column: XCharge C18 preparative column (provides different selectivity).

    • Mobile Phase: A gradient of acetonitrile and water, optimized for the separation of the collected fractions from the first dimension.

    • Procedure: Inject the fractions obtained from the first dimension and collect the purified this compound.

  • Purity Analysis: Analyze the purity of the final collected fractions using analytical HPLC.

Signaling Pathway

Total flavonoids extracted from Oxytropis falcata, the source of this compound, have been shown to improve insulin resistance by regulating the IKKβ/NF-κB inflammatory pathway.[12]

G TFOF Total Flavonoids from Oxytropis falcata IKKbeta IKKβ TFOF->IKKbeta inhibition NFkB NF-κB IKKbeta->NFkB activation Inflammatory_Cytokines Inflammatory Cytokines (MCP-1, IL-6) NFkB->Inflammatory_Cytokines upregulation IRS1_PI3K_Akt IRS-1/PI3K/Akt Pathway Inflammatory_Cytokines->IRS1_PI3K_Akt inhibition GLUT4 GLUT4 Translocation IRS1_PI3K_Akt->GLUT4 activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake promotion Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance amelioration

Caption: IKKβ/NF-κB signaling pathway modulation.

Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound.

G Plant_Material Oxytropis falcata Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Enrichment Enrichment of Flavonoids (Macroporous Resin or Polyamide Chromatography) Crude_Extract->Enrichment Enriched_Fraction Enriched Flavonoid Fraction Enrichment->Enriched_Fraction Purification Chromatographic Purification (e.g., Prep-HPLC, HSCCC) Enriched_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Purity and Structural Analysis (HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General purification workflow.

References

Minimizing epimerization of Oxytroflavoside G during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Oxytroflavoside G. Our aim is to help you minimize epimerization and degradation of this target compound during your experimental workflow.

Troubleshooting Guide: Minimizing Epimerization of this compound

Epimerization is a common challenge during the isolation of flavonoids, potentially leading to a mixture of diastereomers and compromising the purity and bioactivity of the final product. This guide addresses specific issues you might encounter.

Problem 1: Low Yield of this compound and Presence of Unknown Impurities

Possible Cause: Degradation or epimerization of this compound due to suboptimal extraction and purification conditions. High temperatures, prolonged extraction times, and inappropriate pH levels can all contribute to the degradation of flavonoid glycosides.

Solutions:

  • Temperature Control: Maintain low temperatures throughout the isolation process. Flavonoids are often heat-sensitive.[1][2] Temperatures above 75°C can promote the degradation of these compounds.[1] For instance, studies on other flavonoids have shown significant degradation at temperatures of 90°C and above.

  • pH Management: The pH of your extraction and purification solvents is critical. Flavonoids can be unstable under alkaline conditions. It is advisable to work under neutral or slightly acidic conditions (pH 4-6) to minimize degradation and potential epimerization.

  • Solvent Selection: Use solvents known to be effective for flavonoid glycoside extraction while being mindful of their potential to cause degradation. Alcohol-water mixtures, such as 70% methanol or ethanol, are often efficient for extracting flavonoid glycosides. Acetone has also been noted for its selectivity in flavonoid extraction.

  • Minimize Extraction Time: Prolonged exposure to heat and solvents can increase the likelihood of degradation. Optimize your extraction time to maximize yield while minimizing the degradation of the target compound.

Problem 2: Detection of an Epimeric Form of this compound in Analytical Runs (e.g., HPLC, LC-MS)

Possible Cause: Epimerization at a chiral center of this compound, likely influenced by pH and temperature during the isolation process. For C-glycosyl flavonoids, this can occur through the opening of the heterocyclic C-ring.

Solutions:

  • Strict pH Control: As mentioned, maintain a slightly acidic to neutral pH throughout all steps, including extraction, column chromatography, and solvent evaporation. Avoid basic conditions, which can catalyze epimerization.

  • Low-Temperature Processing: Perform all extraction and purification steps at room temperature or below, if possible. Use of a refrigerated centrifuge and conducting chromatography in a cold room can be beneficial.

  • Choice of Chromatography Media: Polyamide and Sephadex LH-20 are commonly used for flavonoid purification and can be effective.[3] For HPLC purification, reversed-phase columns (e.g., C18) are frequently used for separating flavonoid glycosides and their isomers.[4][5][6][7]

  • Analytical Method Optimization: Ensure your analytical method, such as HPLC, is optimized to separate the epimers of this compound. This may involve adjusting the mobile phase composition, gradient, and column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and at which position is it susceptible to epimerization?

A1: this compound is a flavonoid C-glycoside. Based on available information, this compound has been isolated from Magnolia utilis. While the exact point of epimerization can vary depending on the specific structure and conditions, flavonoids with a stereocenter at the C2 position of the C-ring are particularly susceptible to epimerization.

Q2: What are the ideal storage conditions for this compound to prevent long-term epimerization?

A2: To ensure the long-term stability of isolated this compound, it should be stored as a dry powder in a cool, dark, and dry place. A temperature of -20°C is recommended. If in solution, it should be stored in an appropriate solvent (e.g., methanol, DMSO) at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.

Q3: Which analytical techniques are best suited to detect and quantify the epimerization of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective technique for separating and quantifying flavonoid isomers, including epimers.[4][5][6][7] Chiral chromatography can also be employed for the separation of enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the stereochemistry of the isolated compounds.

Data on Factors Influencing Flavonoid Stability

The following table summarizes the general effects of various parameters on the stability of flavonoids, which can be extrapolated to the isolation of this compound. Minimizing these stressors is key to preventing epimerization.

ParameterConditionEffect on Flavonoid StabilityRecommendation for this compound Isolation
Temperature > 70-80°CIncreased degradation and potential for epimerization.[1]Maintain temperatures at or below room temperature for all steps.
Low Temperature (e.g., 4°C)Increased stability.Use cold solvents and perform chromatography in a cold environment.
pH Alkaline (> pH 7)Increased degradation and epimerization.Maintain a slightly acidic to neutral pH (4-6) in all solutions.
Acidic (< pH 4)Generally stable, but strong acids can cause hydrolysis of O-glycosides.Use dilute acids (e.g., formic acid, acetic acid) in mobile phases if necessary.
Solvent Protic Solvents (e.g., Methanol, Ethanol)Generally good for extraction, but prolonged exposure can lead to degradation.Use high-purity solvents and minimize extraction and processing times.
Aprotic Solvents (e.g., Acetone)Can be selective for certain flavonoids.Consider for initial extraction steps.
Light UV and Visible LightCan cause photodegradation.Protect all samples and extracts from light by using amber glassware or covering with foil.
Oxygen Presence of AirCan lead to oxidation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) for sensitive steps.

Experimental Protocol: Recommended Method for Isolation of this compound

This protocol provides a general framework for the isolation of this compound from Magnolia utilis with a focus on minimizing epimerization.

1. Plant Material and Extraction:

  • Starting Material: Air-dried and powdered leaves of Magnolia utilis.

  • Extraction Solvent: 70% Methanol in water.

  • Procedure:

    • Macerate the powdered plant material in 70% methanol at room temperature with occasional stirring for 24 hours.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

2. Fractionation:

  • Procedure:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

3. Chromatographic Purification:

  • Column Chromatography:

    • Subject the this compound-rich fraction to column chromatography on Sephadex LH-20, eluting with methanol.

    • Alternatively, use polyamide column chromatography with a gradient of ethanol in water.

  • Preparative HPLC:

    • Further purify the fractions containing this compound using preparative reversed-phase HPLC (C18 column).

    • A suitable mobile phase would be a gradient of acetonitrile in water, with the addition of a small amount of formic acid (e.g., 0.1%) to maintain a slightly acidic pH.

4. Analysis and Characterization:

  • Analyze the purified compound using analytical HPLC-DAD/MS to confirm its purity and identity.

  • Use NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the structure and stereochemistry of the isolated this compound.

Visualizations

Experimental_Workflow Start Dried Magnolia utilis Leaves Extraction Maceration with 70% Methanol (Room Temperature) Start->Extraction Filtration Filtration and Concentration (<40°C) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) Crude_Extract->Partitioning Fractions EtOAc & n-BuOH Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Sephadex LH-20 or Polyamide) Fractions->Column_Chromatography Purified_Fractions Partially Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC (C18, ACN/H2O with 0.1% Formic Acid) Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Analysis (HPLC-MS, NMR) Pure_Compound->Analysis

Caption: Experimental workflow for the isolation of this compound.

Epimerization_Mechanism cluster_0 Conditions Favoring Epimerization High_pH High pH (Alkaline) Flavonoid Flavonoid (C2-R or C2-S) High_pH->Flavonoid catalyzes High_Temp High Temperature High_Temp->Flavonoid promotes Intermediate Acyclic Intermediate (Ring Opening) Flavonoid->Intermediate Reversible Epimer Epimerized Flavonoid (C2-S or C2-R) Intermediate->Epimer Re-cyclization

Caption: Simplified mechanism of flavonoid epimerization.

References

Addressing autofluorescence of Oxytroflavoside G in cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxytroflavoside G Autofluorescence

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence from this compound during cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the high background fluorescence in my cell imaging experiment with this compound?

A1: High background fluorescence, or autofluorescence, can originate from several sources. When working with this compound, the compound itself may be inherently fluorescent. Additionally, endogenous cellular components, sample preparation methods, and imaging media can contribute to the background signal.[1][2][3]

Common sources of autofluorescence include:

  • Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, flavins, collagen, elastin, and lipofuscin, can fluoresce.[1][4][5][6]

  • This compound: The compound of interest may possess intrinsic fluorescent properties.

  • Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2][3][5][7][8]

  • Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[1][7]

  • Imaging Consumables: Plastic labware, such as microplates, can also be a source of autofluorescence.[1][9]

Q2: How can I determine if this compound is the primary source of autofluorescence?

A2: To isolate the fluorescence contribution of this compound, you should include proper controls in your experiment. The most critical control is an "unlabeled" sample where the cells are treated with the vehicle used to dissolve this compound but not the compound itself.[1] Comparing the fluorescence of this control to cells treated with this compound will help you determine the compound's contribution to the overall signal.

Q3: My autofluorescence is obscuring the signal from my specific fluorescent probe. What can I do?

A3: There are several strategies to improve the signal-to-noise ratio when dealing with autofluorescence:

  • Optimize Fluorophore Selection: Choose a bright fluorophore with a narrow emission spectrum that is spectrally distinct from the autofluorescence.[1][7][10] Fluorophores in the far-red spectrum are often a good choice, as endogenous autofluorescence is typically lower at longer wavelengths.[1][11][12]

  • Implement a Quenching Protocol: Chemical reagents can be used to reduce autofluorescence.

  • Use Photobleaching: Intentionally expose your sample to high-intensity light before labeling to destroy autofluorescent molecules.[1][13][14]

  • Employ Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can treat the autofluorescence as a separate signal and computationally remove it from your image.[15][16][17]

Troubleshooting Guides

Issue 1: High background in all channels after fixation.

This is often due to the fixative itself. Aldehyde fixatives are a common cause of induced autofluorescence.[8][18]

Troubleshooting Steps:

  • Review Fixation Protocol:

    • Alternative Fixatives: Consider using an organic solvent-based fixative like ice-cold methanol or ethanol, which tend to cause less autofluorescence.[7][9][11]

    • Reduce Fixation Time: If you must use an aldehyde fixative, minimize the incubation time to the shortest duration necessary for adequate fixation.[2][11]

    • Use Fresh Fixative: Old formaldehyde solutions can degrade and contribute to higher background fluorescence.[19]

  • Implement a Quenching Step: After fixation with aldehydes, a chemical quenching step can reduce autofluorescence. A common method is treatment with sodium borohydride.[3][7][11]

Issue 2: Autofluorescence is spectrally overlapping with my fluorophore of interest.

When the emission spectrum of the autofluorescence overlaps with your chosen dye, it becomes difficult to distinguish the specific signal.

Troubleshooting Steps:

  • Characterize the Autofluorescence Spectrum: Use a spectral detector on a confocal microscope to measure the emission spectrum of an unstained, this compound-treated sample.[1] This will help you identify the peak emission wavelengths of the autofluorescence.

  • Select a Better-Suited Fluorophore:

    • Choose a fluorophore that emits in a region with minimal autofluorescence. For example, if the autofluorescence is high in the green channel, switch to a red or far-red dye.[1][10]

    • Modern dyes like the Alexa Fluor, DyLight, or Atto series are generally brighter and have narrower emission spectra, making them easier to separate from background signals.[1][10]

  • Utilize Spectral Unmixing: If your microscope is equipped for it, you can acquire a lambda stack (a series of images at different emission wavelengths) and use software to separate the known spectrum of your fluorophore from the spectrum of the autofluorescence.[15][16][20]

Experimental Protocols

Protocol 1: Photobleaching to Reduce Autofluorescence

This protocol involves exposing the sample to intense light to photochemically destroy the autofluorescent molecules before the specific fluorescent labeling is performed.[1][13][14]

Methodology:

  • Prepare your cells on slides or in imaging dishes as you normally would, including the treatment with this compound and fixation.

  • Before proceeding with permeabilization and blocking, place the sample on the microscope stage.

  • Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a UV light box) for a duration ranging from 15 minutes to a few hours.[13][14] The optimal time will need to be determined empirically.

  • After photobleaching, proceed with your standard immunofluorescence or fluorescent staining protocol.

  • Image the sample using the same settings as your non-bleached controls to assess the reduction in background fluorescence.

Protocol 2: Chemical Quenching with Sudan Black B

Sudan Black B is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin.[11][14][21]

Methodology:

  • After your final washing step in the staining protocol and before mounting, prepare a 0.1% solution of Sudan Black B in 70% ethanol.

  • Incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.[14]

  • Remove the excess Sudan Black B solution and wash the sample thoroughly three times for 5 minutes each with PBS.[14]

  • Mount the sample with an appropriate mounting medium and proceed with imaging.

Data Presentation

Table 1: Spectral Characteristics of Common Endogenous Autofluorescent Species. This table provides a reference for the potential sources of autofluorescence within your cellular samples.

Autofluorescent SpeciesExcitation Max (nm)Emission Max (nm)
Collagen 300 - 450300 - 450
Elastin 350 - 450420 - 520
Flavins (FAD, FMN) 380 - 490520 - 560
Lipofuscin 345 - 490460 - 670
NADH ~340~450
Melanin 340 - 400360 - 560

Data compiled from multiple sources.[4][5][8][11][22]

Mandatory Visualizations

TroubleshootingWorkflow Start High Background Fluorescence Observed IdentifySource Identify Source of Autofluorescence (Unlabeled & Compound-Treated Controls) Start->IdentifySource Strategy Select Mitigation Strategy IdentifySource->Strategy SamplePrep Optimize Sample Preparation (e.g., Fixation, Media) Strategy->SamplePrep Fluorophore Change Fluorophore (Brighter, Far-Red) Strategy->Fluorophore Quenching Apply Quenching Protocol (e.g., Sudan Black B) Strategy->Quenching Photobleach Perform Photobleaching Strategy->Photobleach SpectralUnmix Use Spectral Unmixing Strategy->SpectralUnmix Image Acquire Image SamplePrep->Image Fluorophore->Image Quenching->Image Photobleach->Image SpectralUnmix->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze

Caption: A workflow for troubleshooting autofluorescence.

PhotobleachingProtocol Start Start: Fixed Sample Expose Expose to High-Intensity Light (e.g., Mercury Lamp, 15-120 min) Start->Expose Stain Proceed with Standard Fluorescent Staining Protocol Expose->Stain Image Image Sample Stain->Image

Caption: Experimental workflow for photobleaching.

ChemicalQuenchingProtocol Start Start: Stained & Washed Sample Incubate Incubate in 0.1% Sudan Black B in 70% Ethanol (10-20 min) Start->Incubate Wash Wash 3x with PBS (5 min each) Incubate->Wash Mount Mount Sample Wash->Mount Image Image Sample Mount->Image

Caption: Experimental workflow for chemical quenching.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Kaempferol Glycosides: Highlighting Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various kaempferol glycosides, with a special focus on Oxytroflavoside G. This document synthesizes available experimental data on their anticancer, anti-inflammatory, and antioxidant properties, presenting them in a clear, comparative format to aid in research and development.

Kaempferol, a natural flavonol, is abundant in a variety of plants and is predominantly found in its glycosidic forms. These glycosides, where kaempferol is bound to one or more sugar moieties, exhibit a wide spectrum of biological activities. The nature and attachment point of the sugar can significantly influence the compound's bioavailability and therapeutic efficacy. This guide delves into the comparative bioactivities of several kaempferol glycosides, including the less-studied this compound, to provide a comprehensive overview for the scientific community.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of kaempferol and its selected glycosides. It is important to note that direct comparative studies for this compound are limited.

Table 1: Anticancer Activity of Kaempferol and its Glycosides (IC50 values in µM)

CompoundHepG2 (Liver Cancer)CT26 (Colon Cancer)B16F1 (Melanoma)HL-60 (Leukemia)
Kaempferol30.92[1]88.02[1]70.67[1]>50
Kaempferol-3-O-rhamnoside>100[1]>100[1]>100[1]-
Kaempferol-7-O-glucoside>100[1]>100[1]>100[1]-
Kaempferol-3-O-rutinoside>100[1]>100[1]>100[1]-
This compound No data available No data available No data available No data available

Table 2: Anti-inflammatory Activity of Kaempferol and its Glycosides

CompoundInhibition of NO production in LPS-induced RAW 264.7 cells
KaempferolSignificant inhibition
Kaempferol-3-O-rhamnosideLow inhibition
Kaempferol-7-O-glucosideModerate inhibition
Kaempferol-3-O-rutinosideLow inhibition
This compound No inhibitory effect [2]

Table 3: Antioxidant Activity of Kaempferol and its Glycosides (Radical Scavenging Activity)

CompoundDPPH Assay (IC20/IC50 in µM)
KaempferolHigh activity
Kaempferol-3-O-rhamnosideNo significant activity
Kaempferol-7-O-glucosideModerate activity
Kaempferol-3-O-rutinosideNo significant activity
(6aR,11aR)-3,8-dihydroxy-9,10-dimethoxypterocarpan (from O. falcata)3.8 (IC20)[3]
This compound No data available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Anticancer Activity: MTT Assay

The antiproliferative effects of kaempferol and its glycosides were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (HepG2, CT26, B16F1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM medium supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Inhibition Calculation: The percentage of NO inhibition was calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The free radical scavenging activity of the compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Reaction Mixture: A solution of DPPH in methanol was mixed with various concentrations of the test compounds.

  • Incubation: The mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution was measured at its maximum absorption wavelength (around 517 nm).

  • Scavenging Activity Calculation: The percentage of radical scavenging activity was calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.

Signaling Pathways and Molecular Mechanisms

The bioactivities of kaempferol and its glycosides are often attributed to their modulation of key cellular signaling pathways.

Anticancer Signaling Pathway

Kaempferol has been shown to exert its anticancer effects by targeting pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

anticancer_pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Kaempferol-mediated inhibition of the PI3K/Akt pathway, leading to apoptosis.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain kaempferol glycosides are linked to the downregulation of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways like the NF-κB pathway, which controls the expression of inflammatory genes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF_kB TLR4->NF_kB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, etc.) NF_kB->Pro_inflammatory_Mediators induces Kaempferol_Glycosides Kaempferol Glycosides Kaempferol_Glycosides->NF_kB inhibits

Caption: Inhibition of the NF-κB pathway by kaempferol glycosides.

Experimental Workflow Visualization

The general workflow for screening the bioactivity of natural compounds like kaempferol glycosides is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Oxytropis falcata) Extraction Extraction Plant_Material->Extraction Isolation Isolation of Glycosides Extraction->Isolation Anticancer Anticancer Assays (MTT) Isolation->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Assay) Isolation->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH) Isolation->Antioxidant Data_Analysis IC50/EC50 Calculation Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Mechanism_Study Mechanism of Action (Signaling Pathways) Data_Analysis->Mechanism_Study

Caption: General workflow for bioactivity screening of kaempferol glycosides.

Conclusion

The available data indicates that the aglycone kaempferol generally exhibits stronger anticancer and antioxidant activities compared to its glycosides. The type and position of the sugar moiety significantly impact the bioactivity, with some glycosides showing moderate effects while others are largely inactive.

Specifically for this compound, a rhamnocitrin 3-O-glycoside from Oxytropis falcata, the current scientific literature shows a lack of inhibitory effect on nitric oxide production in an in-vitro anti-inflammatory assay. There is a notable absence of published data on its anticancer and antioxidant properties. This highlights a significant gap in the understanding of this particular kaempferol glycoside and underscores the need for further research to fully elucidate its pharmacological profile. Future studies should focus on evaluating the anticancer and antioxidant potential of this compound and other less-studied kaempferol glycosides to uncover novel therapeutic agents.

References

Cross-Validation of Analytical Methods for the Quantification of Oxytroflavoside G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical analysis and drug development, the robust and reliable quantification of bioactive compounds is paramount. Oxytroflavoside G, a flavonoid glycoside with potential therapeutic properties, necessitates accurate measurement in various matrices. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound. The objective is to present a comparative analysis of their performance characteristics, enabling researchers and drug development professionals to make informed decisions for their specific applications.

Introduction to the Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and cost-effective technique for the quantification of compounds that possess a UV-absorbing chromophore. Its robustness and simplicity make it a workhorse in many quality control laboratories.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity by coupling the high-resolution separation of UPLC with the precise mass detection of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and quantifying analytes at very low concentrations.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol was employed for both methods to ensure consistency:

  • Extraction: 1.0 g of the powdered plant material containing this compound was extracted with 20 mL of 80% methanol using ultrasonication for 30 minutes.

  • Centrifugation: The extract was centrifuged at 4000 rpm for 15 minutes.

  • Supernatant Collection: The supernatant was collected, and the extraction process was repeated twice more on the pellet.

  • Evaporation: The combined supernatants were evaporated to dryness under reduced pressure.

  • Reconstitution: The dried residue was reconstituted in 1 mL of the respective mobile phase for each analytical method.

  • Filtration: The reconstituted sample was filtered through a 0.22 µm syringe filter prior to injection.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

UPLC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

  • Injection Volume: 2 µL.

Data Presentation and Comparison

The performance of both analytical methods was evaluated based on key validation parameters. The following tables summarize the hypothetical quantitative data obtained.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) 0.99920.9998
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL
Precision (%RSD)
- Intra-day1.8%1.2%
- Inter-day2.5%1.9%
Accuracy (% Recovery)
- Low QC (98.5%)98.5%99.2%
- Mid QC (101.2%)101.2%100.5%
- High QC (99.8%)99.8%100.1%

Table 2: Cross-Validation of Quality Control (QC) Samples

QC LevelConcentration by HPLC-UV (ng/mL)Concentration by UPLC-MS/MS (ng/mL)% Difference
Low 2052021.47%
Medium 8107951.86%
High 162015951.54%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the cross-validation of the analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison and Validation start Plant Material extraction Ultrasonic Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc data_hplc HPLC-UV Data hplc->data_hplc data_uplc UPLC-MS/MS Data uplc->data_uplc comparison Statistical Comparison (% Difference) data_hplc->comparison data_uplc->comparison acceptance Acceptance Criteria Met? comparison->acceptance conclusion Methods are Cross-Validated acceptance->conclusion Yes

A Comparative Analysis of Oxytroflavosides from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Oxytroflavoside G and its related compounds, Oxytroflavosides A, B, and D. While research on this compound is still emerging, this document compiles the available data and draws comparisons with its better-studied analogues from various plant species. The focus is on their sources, chemical properties, and biological activities, with detailed experimental protocols and pathway visualizations to support further research and drug development.

Chemical Structures and Plant Sources

Oxytroflavosides are a class of flavonoid glycosides characterized by a flavone or isoflavone backbone attached to one or more sugar moieties. While detailed information on this compound is limited, it has been reported to be isolated from Magnolia utilis. In contrast, Oxytroflavosides A, B, and D are more extensively documented in species of the Oxytropis genus, particularly Oxytropis falcata.

Table 1: Summary of Oxytroflavoside Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Plant Source(s)
Oxytroflavoside A C₃₄H₄₀O₁₉752.68Oxytropis falcata
Oxytroflavoside B C₃₄H₄₀O₁₉752.7Rhamnus cathartica (branches)
Oxytroflavoside D C₂₈H₃₀O₁₅606.5Oxytropis falcata
This compound Not specified in literatureNot specified in literatureMagnolia utilis

Quantitative Analysis of Oxytroflavosides

Quantitative data for oxytroflavosides across different plant species is not extensively available in a comparative format. However, studies on Oxytropis species have utilized High-Performance Liquid Chromatography (HPLC) to establish fingerprint chromatograms for quality control, indicating the presence of these compounds. One study on Oxytropis falcata established an HPLC method for the determination of total flavonoids, which can be adapted for the quantification of specific oxytroflavosides. While specific percentages are not provided for individual oxytroflavosides, the methods lay the groundwork for such quantitative comparisons.

Experimental Protocols

Extraction of Oxytroflavosides

A general protocol for the extraction of flavonoids from plant material, which can be adapted for oxytroflavosides, is as follows:

  • Sample Preparation: Air-dry the plant material (e.g., aerial parts, roots) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70-80% ethanol at room temperature. The mixture is typically sonicated or left to stand for an extended period with occasional shaking to ensure efficient extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated by suspending it in water and partitioning successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Isolation and Purification of Oxytroflavosides

The isolation and purification of individual oxytroflavosides from the crude extract or its fractions are typically achieved using chromatographic techniques:

  • Column Chromatography: The extract is subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase tailored to achieve optimal separation.

Quantification of Oxytroflavosides

Quantitative analysis of oxytroflavosides is primarily performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • HPLC System: A standard HPLC system equipped with a C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The detection wavelength is set based on the UV absorbance maxima of the specific oxytroflavosides. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (LC-MS) can be utilized.

  • Calibration: Quantification is achieved by creating a calibration curve using a certified reference standard of the respective oxytroflavoside.

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_quantification Quantification Plant_Material Powdered Plant Material Solvent_Extraction Maceration with 70-80% Ethanol Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Oxytroflavoside Pure Oxytroflavoside Prep_HPLC->Pure_Oxytroflavoside HPLC_Analysis HPLC-DAD/MS Analysis Pure_Oxytroflavoside->HPLC_Analysis Quantitative_Data Quantitative Data HPLC_Analysis->Quantitative_Data

Fig. 1: General workflow for the extraction, isolation, and quantification of oxytroflavosides.

Biological Activities and Signaling Pathways

Flavonoids from Oxytropis species have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. While specific studies on individual oxytroflavosides are limited, the general mechanisms of flavonoid action provide a strong basis for understanding their potential therapeutic effects.

Anti-inflammatory Activity

Extracts from Oxytropis falcata have demonstrated significant anti-inflammatory properties[1]. Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, flavonoids can reduce the production of pro-inflammatory cytokines and mediators.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes activates AP1 AP-1 MAPK_pathway->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Proinflammatory_Genes activates Oxytroflavosides Oxytroflavosides Oxytroflavosides->IKK inhibits Oxytroflavosides->MAPK_pathway inhibits Antioxidant_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Keap1 Keap1 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Oxytroflavosides Oxytroflavosides Oxytroflavosides->Oxidative_Stress scavenges Oxytroflavosides->Keap1 inhibits

References

Oxytroflavoside G: Unraveling the Efficacy of a Novel Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the currently available scientific literature reveals a significant gap in the understanding of Oxytroflavoside G's biological efficacy. At present, there are no published peer-reviewed studies detailing its specific in vitro or in vivo performance. This absence of dedicated research prevents a comparative analysis against other compounds and the fulfillment of a detailed guide as requested.

While the broader class of flavonoids, to which this compound belongs, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, the specific actions of this particular glycoside remain uninvestigated. The unique structural characteristics of a flavonoid glycoside, such as the nature and attachment of the sugar moiety, play a crucial role in determining its absorption, metabolism, and ultimately, its therapeutic effects. Without experimental data, any claims regarding the efficacy of this compound would be purely speculative.

To facilitate future research and provide a foundational framework for when data becomes available, this guide outlines the necessary experimental approaches and data presentation formats that would be required for a thorough comparison.

Future Directions: A Roadmap for Efficacy Evaluation

A systematic investigation of this compound would necessitate a series of in vitro and in vivo studies.

Table 1: Proposed In Vitro Efficacy Studies for this compound
Assay Type Objective Key Parameters to Measure Potential Comparison Compounds
Antioxidant Capacity To determine the free-radical scavenging ability.IC50 values from DPPH and ABTS assays.Quercetin, Ascorbic Acid
Anti-inflammatory Activity To assess the inhibition of inflammatory mediators.Inhibition of NO, PGE2, TNF-α, IL-6 production in LPS-stimulated macrophages.Dexamethasone, Indomethacin
Cytotoxicity To evaluate the toxic effects on various cell lines.CC50 values on cancerous and non-cancerous cell lines (e.g., HeLa, HepG2, HEK293).Doxorubicin, Cisplatin
Enzyme Inhibition To identify specific molecular targets.IC50 values for enzymes like cyclooxygenase (COX-1/COX-2), lipoxygenase (LOX).Celecoxib, Zileuton
Table 2: Proposed In Vivo Efficacy Studies for this compound
Animal Model Therapeutic Area Key Outcome Measures Potential Comparison Compounds
Carrageenan-induced Paw Edema Acute InflammationReduction in paw volume, myeloperoxidase (MPO) activity.Indomethacin
Collagen-induced Arthritis Chronic InflammationArthritis score, joint swelling, pro-inflammatory cytokine levels.Methotrexate
Tumor Xenograft Model OncologyTumor volume and weight reduction, survival rate.5-Fluorouracil
Streptozotocin-induced Diabetes Metabolic DiseaseBlood glucose levels, HbA1c, lipid profile.Metformin

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Future publications on this compound should include comprehensive descriptions of the methods used.

Example Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using the MTT assay.

  • Nitric Oxide (NO) Inhibition Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits.

Visualizing the Path Forward: Hypothetical Signaling Pathways and Workflows

While the specific signaling pathways modulated by this compound are unknown, we can hypothesize potential mechanisms based on the known activities of other flavonoids. Diagrams generated using Graphviz can illustrate these hypothetical interactions and the experimental workflows to investigate them.

cluster_0 Hypothetical Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes induces transcription OxytroflavosideG This compound OxytroflavosideG->IKK inhibits? OxytroflavosideG->NFkB inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

cluster_1 Experimental Workflow: In Vivo Efficacy Animal_Model Disease Model Induction (e.g., Carrageenan Injection) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (Dose 1, 2, 3) - Positive Control Animal_Model->Treatment_Groups Data_Collection Data Collection (e.g., Paw Volume Measurement) Treatment_Groups->Data_Collection Biochemical_Analysis Biochemical Analysis (e.g., MPO Assay, Cytokine ELISA) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

The scientific community awaits foundational research to elucidate the therapeutic potential of this compound. Until then, its efficacy remains a matter of scientific inquiry rather than established fact.

A Head-to-Head Comparison: Oxytroflavoside G and its Aglycone, Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

In the realm of flavonoid research, the comparative bioactivity of glycosides versus their aglycone counterparts is a subject of significant interest. This guide provides a detailed head-to-head comparison of Oxytroflavoside G, a flavonoid glycoside, and its aglycone, kaempferol. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on analogous kaempferol glycosides to provide a robust and informative overview for researchers, scientists, and drug development professionals. The consistent observation across multiple studies is that the aglycone, kaempferol, generally exhibits more potent biological activity in in vitro assays compared to its glycosidic forms.

Unveiling the Structures: Glycosidic Linkage versus the Core Flavonoid

This compound belongs to the flavonol class of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its structure consists of the aglycone kaempferol linked to a sugar moiety. The removal of this sugar group through hydrolysis yields the aglycone, kaempferol. This structural difference is the primary determinant of their varying physicochemical properties and, consequently, their biological activities.

Structure cluster_OxytroflavosideG This compound cluster_Kaempferol Kaempferol (Aglycone) This compound hydrolysis Hydrolysis (e.g., enzymatic or acidic) This compound->hydrolysis Kaempferol hydrolysis->Kaempferol caption Figure 1. Hydrolysis of this compound to its aglycone, kaempferol. Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kaempferol Kaempferol (Aglycone) Passive_Diffusion Passive Diffusion Kaempferol->Passive_Diffusion Higher Permeability Oxytroflavoside_G This compound (Glycoside) Oxytroflavoside_G->Passive_Diffusion Lower Permeability ROS Reactive Oxygen Species (ROS) Passive_Diffusion->ROS Scavenging PI3K_Akt PI3K/Akt Pathway Passive_Diffusion->PI3K_Akt Inhibition Proliferation Cell Proliferation ROS->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes caption Figure 2. Proposed differential mechanism of action. Experimental_Workflow cluster_Antioxidant Antioxidant Assays cluster_Cytotoxicity Cytotoxicity Assay DPPH DPPH Assay Radical_Scavenging Measure Radical Scavenging DPPH->Radical_Scavenging ABTS ABTS Assay ABTS->Radical_Scavenging MTT MTT Assay Cell_Viability Measure Cell Viability MTT->Cell_Viability Start Test Compounds (this compound & Kaempferol) Start->DPPH Start->ABTS Start->MTT Data_Analysis Data Analysis (IC50 Determination) Radical_Scavenging->Data_Analysis Cell_Viability->Data_Analysis caption Figure 3. General experimental workflow for comparative analysis.

A Comparative Guide to the Quantification of Oxytroflavoside G: Inter-laboratory Validation Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The quantification of flavonoids like Oxytroflavoside G in various matrices, such as plant extracts and biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of typical performance characteristics for HPLC-UV and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, derived from validation studies of similar flavonoid glycosides.

Validation ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) >0.995>0.998≥ 0.99
Accuracy (Recovery %) 95 - 105%98 - 102%80 - 120%
Precision - Repeatability (%RSD) < 5%< 3%≤ 15%
Precision - Intermediate Precision (%RSD) < 8%< 5%≤ 20%
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL rangeDependent on analyte and matrix
Selectivity/Specificity ModerateHighNo significant interference at the retention time of the analyte

Experimental Protocols

Below are detailed methodologies for the quantification of flavonoids, adaptable for this compound, using HPLC-UV and LC-MS/MS.

1. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and supplements where the concentration is relatively high.

  • Sample Preparation (Plant Material):

    • Accurately weigh about 1.0 g of powdered plant material.

    • Extract with 25 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 10% B, increasing to 50% B over 30 minutes, then to 90% B for 5 minutes, followed by re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (typically determined by a UV scan). For many flavonoids, this is in the range of 280-370 nm.

  • Method Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix.

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or urine.[1]

  • Sample Preparation (Biological Matrix):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A UPLC/UHPLC system is preferred for better resolution and shorter run times.

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

  • Method Validation Parameters:

    • Validation parameters are similar to HPLC-UV but with more stringent acceptance criteria due to the higher performance of the technique. Matrix effects should also be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study to ensure the reproducibility and reliability of an analytical method across different laboratories.

G Inter-laboratory Validation Workflow A Method Development & In-house Validation B Protocol Distribution to Participating Labs A->B C Sample Distribution (Blinded) B->C D Analysis by Each Laboratory C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis of Results E->F G Assessment of Method Performance F->G H Final Validation Report G->H

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Hypothetical Signaling Pathway for Flavonoid Bioactivity

Flavonoids are known to exert their biological effects through various signaling pathways. The diagram below depicts a simplified, hypothetical pathway illustrating how a flavonoid like this compound might modulate cellular processes, such as inflammation and oxidative stress.

G Hypothetical Flavonoid Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A This compound B Receptor A->B C Signal Transduction Cascade B->C D NF-κB Activation Inhibition C->D E Nrf2 Activation C->E F Decreased Pro-inflammatory Gene Expression D->F G Increased Antioxidant Gene Expression E->G

References

Safety Operating Guide

Prudent Disposal of Oxytroflavoside G in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides general guidance for the proper disposal of Oxytroflavoside G. However, it is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The absence of a specific SDS necessitates a thorough risk assessment by qualified personnel before handling or disposing of this compound.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This compound, a flavonoid, should be managed with the care and diligence afforded to all laboratory chemicals.

Understanding the Compound:

Chemical and Physical Properties of Related Compounds:

To provide a general understanding of the class of compounds to which this compound belongs, the following table summarizes publicly available data for similar oxytroflavoside compounds. It is crucial to note that these values are not specific to this compound and should be used for reference only.

PropertyOxytroflavoside AOxytroflavoside D
Molecular Formula C34H40O19C28H30O15
Molecular Weight 752.7 g/mol 606.5 g/mol
CAS Number 1391144-80-11391144-83-4

Data sourced from PubChem.

Recommended Disposal Procedures:

In the absence of a specific SDS, the following general procedures for the disposal of non-acutely hazardous organic solids in a laboratory setting should be followed. These procedures are based on standard good laboratory practices.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Nitrile gloves

Step 2: Waste Segregation

Proper waste segregation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container for solid organic waste.

    • The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a securely lined cardboard box for chemical waste).

    • Ensure the container is kept closed when not in use.

  • Liquid Waste (if dissolved in a solvent):

    • If this compound has been dissolved in a solvent, the entire solution should be disposed of as chemical waste.

    • Segregate the waste based on the solvent used (e.g., halogenated or non-halogenated).

    • Collect the liquid waste in a designated, labeled, and sealed waste container.

    • Do not dispose of organic solvents down the drain.

Step 3: Labeling

All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed and labeled waste containers in a designated and well-ventilated waste accumulation area, away from heat sources and incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Step 5: Disposal

Arrange for the disposal of the chemical waste through your institution's EHS office or a certified hazardous waste disposal company. They will ensure the waste is transported, treated, and disposed of in accordance with all applicable federal, state, and local regulations.

Experimental Protocols:

This document provides operational guidance for disposal and does not cite specific experimental protocols. For methodologies related to the use of this compound in research, please refer to relevant scientific literature.

Logical Workflow for Disposal Decision:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound sds Do you have the Safety Data Sheet (SDS)? start->sds obtain_sds Obtain SDS from manufacturer sds->obtain_sds No follow_sds Follow specific disposal instructions in the SDS sds->follow_sds Yes no_sds No SDS available: Follow general laboratory waste procedures sds->no_sds If unobtainable obtain_sds->sds end End of Disposal Process follow_sds->end solid_or_liquid Is the waste solid or liquid? no_sds->solid_or_liquid solid_waste Collect in labeled solid organic waste container solid_or_liquid->solid_waste Solid liquid_waste Collect in labeled liquid chemical waste container (segregate by solvent) solid_or_liquid->liquid_waste Liquid store Store waste in designated accumulation area solid_waste->store liquid_waste->store dispose Arrange for disposal via EHS or certified contractor store->dispose dispose->end

Caption: Decision workflow for the disposal of this compound.

Essential Safety and Logistical Guidance for Handling Oxytroflavoside G

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for Oxytroflavoside G, a cautious approach is paramount. Researchers, scientists, and drug development professionals should handle this compound as a potentially hazardous substance. The following guidelines are based on best practices for managing chemicals with unknown toxicity and general information on handling flavonoid glycosides and other powdered chemical compounds in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, engineering controls and personal protective equipment are crucial to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should occur in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.

  • Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound to contain any potential contamination.

Personal Protective Equipment (PPE) Summary:

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required, unless package is damaged
Weighing and Aliquoting (Powder) Tightly fitting safety goggles or a face shieldDouble-gloving with nitrile or neoprene glovesDisposable gown over a laboratory coatA fit-tested N95 or higher respirator is recommended to prevent inhalation of fine particles[1]
Solution Preparation Tightly fitting safety goggles or a face shieldNitrile or neoprene glovesLaboratory coat or disposable gownNot generally required if performed in a fume hood
Experimental Use Safety glasses with side shields or goggles as per risk assessmentNitrile or neoprene glovesLaboratory coatNot generally required if solutions are handled in a closed system or with minimal splash risk
Spill Cleanup Tightly fitting safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant disposable suit or apron over a lab coatA fit-tested N95 or higher respirator is required for powder spills. For liquid spills, a respirator with an organic vapor cartridge may be necessary depending on the solvent.
Waste Disposal Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatNot generally required for sealed waste containers

Operational Plan for Handling this compound

This procedural guidance outlines a step-by-step workflow for safely handling this compound from receipt to disposal.

1. Procurement and Receipt:

  • SDS Request: Before purchase, request the Safety Data Sheet (SDS) from the supplier, such as AcubioChem[2].

  • Visual Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If the container is compromised, implement spill cleanup procedures immediately and contact the supplier.

2. Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled as containing potentially hazardous chemicals.

3. Weighing and Solution Preparation (in a Chemical Fume Hood):

  • Preparation: Before starting, ensure all necessary PPE is worn correctly.

  • Weighing: Use a balance with a draft shield. Handle the powder gently to minimize dust generation.

  • Solubilization: Add the solvent to the weighed powder slowly to avoid splashing.

4. Experimental Procedures:

  • Containment: Whenever possible, perform experiments within a closed system to minimize the risk of exposure.

  • Labeling: Clearly label all containers with the name "this compound," concentration, solvent, and any known hazard warnings.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound powder (e.g., weighing paper, gloves, gowns) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Regulations: Dispose of all this compound waste in accordance with federal, state, and local environmental regulations[3][4].

  • Licensed Contractor: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management contractor.

Emergency Procedures

Spill Response:

  • Small Powder Spill:

    • Alert others in the area.

    • Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with an appropriate decontaminating solution.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the area.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes[5]. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open[5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagram of Handling Workflow for Chemicals with Unknown Hazards

G cluster_prep Preparation & Assessment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Contingency start Start: Receive Chemical assess_hazard Assess Hazard (Request & Review SDS) start->assess_hazard no_sds SDS Unavailable? Treat as Hazardous assess_hazard->no_sds select_ppe Select Appropriate PPE assess_hazard->select_ppe SDS Available no_sds->select_ppe Yes weigh Weigh Powder select_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure experiment Conduct Experiment prepare_solution->experiment prepare_solution->spill prepare_solution->exposure decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure dispose_waste Segregate & Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste end End dispose_waste->end spill_response Follow Spill Protocol spill->spill_response Yes spill_response->decontaminate exposure_response Follow Exposure Protocol exposure->exposure_response Yes exposure_response->end

Caption: Workflow for handling chemicals of unknown toxicity.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。